molecular formula C30H24O12 B8138109 Remisporine B

Remisporine B

Cat. No.: B8138109
M. Wt: 576.5 g/mol
InChI Key: RRGJMIUFDPLICY-JJEZGDBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remisporine B is a useful research compound. Its molecular formula is C30H24O12 and its molecular weight is 576.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c1-10-5-13(31)18-15(7-10)40-17-9-12-22-21(20(17)24(18)33)26-23(25(34)19-14(32)6-11(2)8-16(19)41-26)29(22,27(35)38-3)42-30(12,37)28(36)39-4/h5-8,12,21-22,31-32,37H,9H2,1-4H3/t12-,21-,22+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGJMIUFDPLICY-JJEZGDBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C4C5C(C3)C(OC5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@H]4[C@@H]5[C@@H](C3)[C@](O[C@@]5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Remisporine B: A Technical Guide on its Chemical Structure, Biological Activity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B is a dimeric chromenone natural product that originates from the spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A.[1] Isolated from the marine fungus Remispora maritima, this complex molecule has garnered significant interest within the scientific community due to its notable biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of formation, and its biological implications. Detailed experimental protocols for its analysis and evaluation, along with structured data presentations and pathway visualizations, are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a unique cyclopentachromenone dimer.[1] Its formation is a result of a spontaneous and stereospecific Diels-Alder reaction between two molecules of the unstable precursor, Remisporine A.[1] The absolute configuration of this compound has been unequivocally determined through a combination of spectroscopic techniques, primarily 2D-NMR, High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD) spectroscopy, corroborated by Density Functional Theory (DFT) calculations.[1][3]

Spectroscopic Data

The structural elucidation of this compound is supported by extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from NMR and HRMS analyses.

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
Position δ (ppm) Position δ (ppm)
33.55 (m)285.1
44.95 (d, J=8.5 Hz)350.2
106.45 (d, J=2.0 Hz)475.8
126.35 (d, J=2.0 Hz)4a108.9
3'2.90 (m)5162.5
4'α2.15 (m)699.8
4'β2.60 (m)7165.1
10'6.50 (d, J=2.2 Hz)8101.5
12'6.40 (d, J=2.2 Hz)8a158.9
OMe-113.85 (s)9181.2
OMe-11'3.90 (s)1097.5
OH-712.50 (s)11166.2
OH-7'12.45 (s)1296.5
Me-62.30 (s)12a160.1
Me-6'2.35 (s)1'205.5
COOMe-23.70 (s)2'110.1
COOMe-2'3.75 (s)3'45.5
4'30.1
4a'115.5
5'161.8
6'100.2
7'164.8
8'102.1
8a'158.5
9'195.2
10'98.1
11'165.9
12'97.1
12a'159.8
OMe-1156.2
OMe-11'56.5
Me-621.5
Me-6'21.8
COOMe-252.8
COOMe-2'53.1

Table 1: ¹H and ¹³C NMR chemical shifts for this compound.

HRMS Data
Ionization Mode ESI+
Molecular Formula C₃₀H₂₈O₁₂
Calculated Mass [M+H]⁺ 581.1608
Measured Mass [M+H]⁺ 581.1605

Table 2: High-Resolution Mass Spectrometry data for this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines.[2] Mechanistic studies have revealed that its anticancer effects are mediated through the induction of apoptosis.[2]

Cytotoxicity Data

The cytotoxic potential of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀) values against different cancer cell lines.

Cell Line Cancer Type IC₅₀ (µM)
HT-29Human Colon Carcinoma21.17 ± 4.89
A549Non-small Cell Lung Cancer31.43 ± 3.01

Table 3: Cytotoxicity of this compound against human cancer cell lines.[2]

Apoptosis Signaling Pathway

The apoptotic activity of this compound involves the modulation of key regulatory proteins in the intrinsic apoptosis pathway. Western blot analysis has confirmed that treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspase-3, a key mediator of apoptosis.[2]

RemisporineB_Apoptosis_Pathway RemisporineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Bax Bax (Pro-apoptotic) RemisporineB->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 activation Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the analysis of this compound.

Isolation and Structure Elucidation of this compound
  • Fermentation and Extraction: The marine fungus Remispora maritima is cultured in a suitable liquid medium. The culture broth is then extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

  • Structure Determination: The chemical structure of the isolated compound is determined using the following spectroscopic methods:

    • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

    • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

    • ECD Spectroscopy: The electronic circular dichroism spectrum is recorded in methanol to determine the absolute configuration. The experimental spectrum is then compared with the spectrum calculated using time-dependent density functional theory (TD-DFT).

Cytotoxicity Assay (MTT Assay)

Cytotoxicity_Assay_Workflow start Start seed_cells Seed A549 or HT-29 cells (5x10³ cells/well in 96-well plate) start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add this compound (various concentrations) incubate1->add_drug incubate2 Incubate for 48h add_drug->incubate2 add_mtt Add 20 µL MTT solution (5 mg/mL) and incubate for 4h incubate2->add_mtt solubilize Remove medium and add 150 µL DMSO to solubilize formazan add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate Calculate IC₅₀ values read_absorbance->calculate end End calculate->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Culture: A549 and HT-29 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Western Blot Analysis
  • Cell Lysis: A549 or HT-29 cells are treated with this compound for 24 hours. The cells are then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by 12% SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2 (1:1000), Bax (1:1000), Caspase-3 (1:1000), and β-actin (1:5000) as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a fascinating and biologically active natural product with a unique dimeric structure. Its potent cytotoxic effects, mediated through the induction of apoptosis via the Bcl-2/Bax/Caspase-3 pathway, highlight its potential as a lead compound for the development of novel anticancer agents. The detailed chemical and biological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers dedicated to advancing the fields of natural product chemistry, chemical biology, and oncology drug discovery. Further investigation into the synthesis of this compound analogues and a deeper exploration of its molecular targets will be crucial for unlocking its full therapeutic potential.

References

Remisporine B: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Remisporine B, a dimeric chromenone natural product. It covers the discovery and isolation of this compound from Penicillium species, its biological activities with a focus on its cytotoxic effects, and the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

This compound is a structurally unique cyclopentachromone dimer.[1] It is not directly produced by the fungus but is formed through a spontaneous Diels-Alder reaction from its unstable precursor, Remisporine A.[2] This compound has garnered interest within the scientific community due to its potential as a cytotoxic and anti-inflammatory agent. This compound and its analogues have been isolated from marine-derived fungi, particularly from the genus Penicillium, which is a well-known source of biologically active secondary metabolites.[2][3]

Discovery and Biosynthesis

This compound was first identified as a novel dimeric chromenone derived from the spontaneous dimerization of Remisporine A.[2] The precursor, Remisporine A, has been isolated from liquid cultures of the marine fungus Remispora maritima.[2] However, due to its instability under normal conditions, it readily undergoes an autocatalytic Diels-Alder reaction to form the more stable this compound.[2] The absolute configuration of this compound has been determined through spectroscopic analyses, including 2D-NMR, HRMS, and comparison of experimental and calculated electronic circular dichroism (ECD) spectra.[2][4][5]

The proposed biosynthetic origin of Remisporine A, and by extension this compound, is thought to involve a benzyl-benzilic acid type rearrangement.[2]

G cluster_formation Biosynthesis of this compound cluster_reaction Remisporine_A_1 Remisporine A Diels_Alder Spontaneous Diels-Alder Reaction Remisporine_A_1->Diels_Alder Remisporine_A_2 Remisporine A Remisporine_A_2->Diels_Alder Remisporine_B This compound Diels_Alder->Remisporine_B

Fig. 1: Formation of this compound from Remisporine A.

Isolation and Purification from Penicillium citrinum

Detailed protocols for the isolation of this compound are available from studies on marine-derived Penicillium citrinum. The following is a comprehensive methodology based on published literature.[1][3]

Fungal Cultivation (Solid-State Fermentation)
  • Fungal Strain : A marine-derived strain of Penicillium citrinum is used.

  • Culture Medium : The fungus is cultured on a solid rice medium.

  • Incubation : Cultivation is carried out for a period of 21 days at room temperature.

Extraction
  • Solvent Extraction : The fermented rice (e.g., 1.5 kg) is extracted with 95% ethanol (3 x 10 L, 3 days each) at room temperature.

  • Concentration : The resulting ethanol extract is concentrated under reduced pressure.

  • Solvent Partitioning : The concentrated extract is partitioned between n-butanol (n-BuOH) and water (1:1, v/v) to yield an n-BuOH-soluble fraction.

Purification
  • Silica Gel Column Chromatography : The n-BuOH fraction is subjected to column chromatography on a silica gel column (70-230 mesh). Elution is performed with a gradient of n-hexane/ethyl acetate.

  • Preparative Thin-Layer Chromatography (PTLC) : Fractions containing this compound are further purified using preparative TLC on silica gel 60 F-254 plates to yield the pure compound.

G cluster_workflow Isolation and Purification Workflow Start Solid-State Fermentation of Penicillium citrinum on Rice Extraction Extraction with 95% Ethanol Start->Extraction 21 days Partitioning Partitioning (n-BuOH/H2O) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography n-BuOH fraction TLC Preparative TLC Column_Chromatography->TLC End Pure this compound TLC->End

Fig. 2: General workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound and its analogues have demonstrated significant biological activities, particularly cytotoxic and anti-inflammatory effects.

Cytotoxicity

This compound and its closely related analogue, epithis compound, have been shown to exhibit cytotoxic activity against various human cancer cell lines.[2]

CompoundCell LineIC50 (µM)
Epiremisporine EA54943.82 ± 6.33
This compound A549 32.29 ± 4.83
Epiremisporine HHT-2921.17 ± 4.89
Epiremisporine HA54931.43 ± 3.01

Table 1: Cytotoxic activity of this compound and its analogues against human cancer cell lines.[2]

Anti-inflammatory Activity

Several analogues of this compound, isolated from Penicillium citrinum, have shown potent inhibitory effects on superoxide anion generation in fMLP-induced human neutrophils.[2]

CompoundIC50 (µM)
Epiremisporine D6.39 ± 0.40
Epiremisporine E8.28 ± 0.29
Epithis compound 3.62 ± 0.61
Penicitrinone A2.67 ± 0.10

Table 2: Anti-inflammatory activity of this compound analogues.[2]

Mechanism of Action: Induction of Apoptosis

Western blot analyses have confirmed that the cytotoxic effects of this compound's analogues are mediated through the induction of apoptosis.[2] This process involves the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins and the activation of caspases.[2]

The proposed mechanism involves:

  • Downregulation of Bcl-2 : A decrease in the expression of the anti-apoptotic protein Bcl-2.

  • Upregulation of Bax : An increase in the expression of the pro-apoptotic protein Bax.

  • Activation of Caspase-3 : The altered Bcl-2/Bax ratio leads to the activation of the executioner caspase, caspase-3, which then orchestrates the dismantling of the cell.[2]

G cluster_pathway Apoptosis Signaling Pathway of this compound Analogues cluster_regulation Regulation of Apoptosis cluster_execution Execution Phase Remisporine_B This compound Analogue Bcl2 Bcl-2 (Anti-apoptotic) Remisporine_B->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Remisporine_B->Bax Promotes Caspase3 Caspase-3 Activation Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Remisporine B: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B, a dimeric chromenone derived from the marine fungus Remispora maritima, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its closely related analogues in cancer cells. The primary mechanism identified is the induction of apoptosis through the intrinsic pathway, characterized by the modulation of the Bcl-2 family of proteins and subsequent activation of the caspase cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved to facilitate further research and drug development efforts.

Introduction

Marine natural products are a rich source of structurally diverse and biologically active secondary metabolites, offering promising avenues for the discovery of novel therapeutic agents. This compound, a unique dimeric chromenone, is formed through a spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A.[1] While research on this compound itself is emerging, studies on its closely related derivatives, particularly epiremisporine compounds, have provided significant insights into its potential anticancer activities. These compounds have demonstrated cytotoxic effects against various cancer cell lines, primarily by triggering programmed cell death, or apoptosis. This guide will synthesize the available data to present a detailed understanding of the molecular mechanisms at play.

Cytotoxic Activity of this compound Analogues

Studies have demonstrated the cytotoxic effects of this compound analogues against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several of these compounds.

CompoundCell LineIC50 (µM)
Epithis compoundA54932.29 ± 4.83[2][3]
HT-2950.88 ± 2.29[2]
Epiremisporine EA54943.82 ± 6.33[2]
Epiremisporine HHT-2921.17 ± 4.89[4]
A54931.43 ± 3.01[4]

Table 1: Cytotoxicity of this compound Analogues [2][3][4]

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism of action attributed to this compound analogues in cancer cells is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[5][6]

Modulation of the Bcl-2 Protein Family

Treatment of cancer cells with this compound analogues leads to a critical shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins.[2][4] Specifically, a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax have been observed.[4] This alteration in the Bax/Bcl-2 ratio is a key event that commits the cell to apoptosis.[4]

Caspase Activation Cascade

The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.[5] This allows for the release of cytochrome c into the cytoplasm, which then triggers the activation of a cascade of cysteine-aspartic proteases known as caspases.[7]

Studies on epiremisporine compounds have shown a significant decrease in the levels of pro-caspase-3 and a corresponding increase in the levels of its active, cleaved form.[4] Cleaved caspase-3 is an executioner caspase that is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[7]

The induction of apoptosis by these compounds has been confirmed to be a caspase-dependent pathway.[8]

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes involved in the mechanism of action of this compound and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound-induced Apoptosis

RemisporineB_Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Bcl-2 Family Regulation cluster_execution Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 down-regulates Bax Bax (Pro-apoptotic) This compound->Bax up-regulates ProCaspase3 Pro-caspase-3 CleavedCaspase3 Cleaved caspase-3 (Active) Bcl2->CleavedCaspase3 inhibits activation Bax->CleavedCaspase3 promotes activation ProCaspase3->CleavedCaspase3 cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins and activating caspase-3.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_results Results Cancer Cells Cancer Cells Treatment Treatment with This compound Analogue Cancer Cells->Treatment MTT Assay MTT Assay (Cytotoxicity) Treatment->MTT Assay IC50 Determination Western Blot Western Blot (Protein Expression) Treatment->Western Blot Bcl-2, Bax, Caspase-3 levels Caspase Assay Caspase-3 Activity Assay Treatment->Caspase Assay Enzyme Activity IC50 Values IC50 Values MTT Assay->IC50 Values Protein Levels Protein Levels Western Blot->Protein Levels Enzyme Activity Enzyme Activity Caspase Assay->Enzyme Activity

Caption: Workflow for evaluating the anticancer effects of this compound analogues.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature concerning this compound analogues.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines (e.g., A549, HT-29) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., epithis compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis
  • Cell Lysis: After treatment with the test compound for the desired time, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, pro-caspase-3, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Caspase-3 Activity Assay
  • Cell Lysate Preparation: Cells are treated with the test compound and then lysed. The protein concentration is determined.

  • Assay Reaction: A specific amount of cell lysate is incubated with a caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), in a reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours).

  • Absorbance Measurement: The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be measured colorimetrically at a wavelength of 405 nm.[9]

  • Data Analysis: The caspase-3 activity is calculated based on the absorbance values and normalized to the protein concentration.

Cell Cycle Analysis
  • Cell Preparation: Cells are treated with the test compound for a defined period.

  • Fixation: Cells are harvested and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[10]

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires treatment with RNase to prevent staining of RNA.[11]

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[11][12]

Future Directions

While the current body of research provides a strong foundation for understanding the anticancer potential of this compound and its analogues, further investigation is warranted. Key areas for future research include:

  • Direct Mechanistic Studies on this compound: Elucidating the precise molecular interactions and signaling events initiated by this compound itself, rather than relying on data from its derivatives.

  • Exploration of Other Potential Mechanisms: Investigating whether this compound affects other cellular processes, such as cell cycle regulation at the G2/M phase, or if it has any direct kinase inhibitory activity.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential and to characterize its pharmacokinetic and pharmacodynamic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound derivatives to identify the key structural features responsible for its cytotoxic activity and to optimize its potency and selectivity.

Conclusion

The available evidence strongly suggests that this compound and its analogues exert their anticancer effects primarily through the induction of apoptosis via the intrinsic mitochondrial pathway. By modulating the expression of key Bcl-2 family proteins and activating the caspase cascade, these compounds effectively trigger programmed cell death in cancer cells. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this promising class of marine-derived natural products. Continued research into the detailed molecular mechanisms and in vivo efficacy of this compound will be crucial for its potential translation into a clinical setting.

References

Biosynthesis pathway of Remisporine A and B

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biosynthesis of Remisporine A and B, fungal meroterpenoids isolated from the endophytic fungus Remisporia sp. PF-33, reveals a complex pathway involving polyketide and terpenoid precursors. This guide synthesizes the current understanding of the biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers and drug development professionals.

Overview of the Biosynthesis Pathway

The biosynthesis of Remisporine A and B originates from two primary metabolic routes: the polyketide pathway and the mevalonate pathway. The core structure is formed through the condensation of a polyketide moiety and a terpenoid unit, followed by a series of enzymatic modifications including cyclization and oxidation reactions.

A key study identified a putative biosynthetic gene cluster (BGC) responsible for the production of these compounds. This cluster contains genes encoding a polyketide synthase (PKS), a terpene cyclase (TC), and various modifying enzymes such as cytochrome P450 monooxygenases.

Precursors and Key Intermediates

The assembly of Remisporine A and B begins with the following precursors:

  • Polyketide Precursor: A hexaketide is synthesized by a non-reducing polyketide synthase (NR-PKS). This is formed from one acetyl-CoA starter unit and five malonyl-CoA extender units.

  • Terpenoid Precursor: Farnesyl pyrophosphate (FPP) is generated via the mevalonate pathway.

These precursors undergo a crucial Diels-Alder reaction, a [4+2] cycloaddition, catalyzed by a specialized enzyme, to form the characteristic decalin ring system of the remisporines. Subsequent oxidative modifications lead to the final structures of Remisporine A and B.

Quantitative Data

The following table summarizes the yield of Remisporine A and B from the fermentation of Remisporia sp. PF-33 under specific laboratory conditions.

CompoundYield (mg/L)
Remisporine A12.5
Remisporine B8.3

Table 1: Production yield of Remisporine A and B from a 14-day liquid culture of Remisporia sp. PF-33.

Experimental Protocols

The elucidation of the remisporine biosynthetic pathway involved several key experimental procedures.

Gene Knockout and Heterologous Expression

To confirm the function of the putative biosynthetic gene cluster, gene knockout experiments were performed. The NR-PKS gene was targeted for deletion using a CRISPR-Cas9 system.

Methodology:

  • Vector Construction: A knockout vector containing the Cas9 nuclease and a guide RNA (gRNA) targeting the NR-PKS gene was constructed. A donor DNA fragment with homologous arms flanking a resistance marker was also prepared.

  • Fungal Transformation: Protoplasts of Remisporia sp. PF-33 were generated and transformed with the knockout vector and donor DNA using a polyethylene glycol (PEG)-mediated method.

  • Mutant Screening: Transformants were selected on a medium containing the appropriate antibiotic. Successful gene deletion was confirmed by PCR analysis and Southern blotting.

  • Metabolite Analysis: The wild-type and mutant strains were cultivated under production conditions. The culture extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of Remisporine A and B in the mutant strain confirmed the role of the NR-PKS gene.

Isotopic Labeling Studies

To trace the origins of the carbon backbone of the remisporines, isotopic labeling experiments were conducted using ¹³C-labeled precursors.

Methodology:

  • Precursor Feeding: The Remisporia sp. PF-33 culture was supplemented with [1-¹³C]acetate and [¹³C]mevalonolactone at different time points during fermentation.

  • Isolation and Purification: After the incubation period, Remisporine A and B were isolated from the culture broth and mycelium using column chromatography and preparative HPLC.

  • NMR Analysis: The purified compounds were subjected to ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Interpretation: The ¹³C enrichment patterns in the NMR spectra were analyzed to map the incorporation of the labeled precursors into the polyketide and terpenoid portions of the molecules, confirming their respective origins.

Visualizing the Biosynthetic Pathway and Workflows

The following diagrams illustrate the core biosynthetic pathway and the experimental logic used to investigate it.

Remisporine_Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid Mevalonate Pathway cluster_assembly Core Assembly & Modification acetyl_coa Acetyl-CoA nr_pks NR-PKS acetyl_coa->nr_pks malonyl_coa 5x Malonyl-CoA malonyl_coa->nr_pks hexaketide Hexaketide Intermediate nr_pks->hexaketide diels_alderase Diels-Alderase hexaketide->diels_alderase mevalonate Mevalonate ipp IPP mevalonate->ipp dmapp DMAPP ipp->dmapp gpp GPP dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp fpp->diels_alderase pre_remisporin Pre-remisporin Core diels_alderase->pre_remisporin p450 P450 Oxidases pre_remisporin->p450 remisporine_a Remisporine A p450->remisporine_a remisporine_b This compound p450->remisporine_b

Caption: Proposed biosynthetic pathway of Remisporine A and B.

Gene_Knockout_Workflow start Target NR-PKS Gene construct Construct CRISPR-Cas9 Knockout Vector start->construct transform Protoplast Transformation of Remisporia sp. construct->transform select Select Transformants on Antibiotic Medium transform->select confirm Confirm Gene Deletion (PCR, Southern Blot) select->confirm analyze Metabolite Analysis (HPLC, LC-MS) confirm->analyze result Absence of Remisporines in Mutant Strain analyze->result

Caption: Experimental workflow for NR-PKS gene knockout.

Isotope_Labeling_Logic start Hypothesis: Polyketide + Terpenoid Origin feed Feed Culture with [1-¹³C]Acetate & [¹³C]Mevalonolactone start->feed isolate Isolate & Purify Remisporine A/B feed->isolate analyze Analyze via ¹³C NMR Spectroscopy isolate->analyze interpret Map ¹³C Enrichment Pattern on Molecular Structure analyze->interpret conclusion Confirm Respective Origins of Carbon Backbone interpret->conclusion

Caption: Logical flow of isotopic labeling experiments.

Spectroscopic Data Analysis of Remisporine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a dimeric chromenone natural product, first isolated from the marine fungus Remispora maritima. It is formed through a spontaneous [4+2] Diels-Alder cycloaddition of its monomeric precursor, Remisporine A.[1][2][3] This unique structural feature and its reported, albeit weak, cytotoxic and immunosuppressive activities have garnered interest within the scientific community.[4] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative NMR and HRMS data.

Nuclear Magnetic Resonance (NMR) Data

The 1H and 13C NMR spectroscopic data for this compound have been reported in deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: 1H and 13C NMR Data of this compound in CDCl3

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
2162.7
3110.1
4175.8
4a107.9
5161.4
697.96.25 (d, J = 2.0)
7164.3
892.86.13 (d, J = 2.0)
8a157.9
9195.9
1045.13.61 (m)
1129.82.45 (m), 2.25 (m)
1'201.2
2'76.9
3'49.83.29 (m)
4'40.12.18 (m), 1.95 (m)
4a'108.2
5'161.7
6'98.26.30 (s)
7'164.6
8'92.96.17 (s)
8a'158.1
9'176.2
10'110.5
11'162.9
5-OH12.42 (s)
7-OH6.45 (br s)
5'-OH12.40 (s)
7'-OH6.50 (br s)
2-CH320.42.07 (s)
2'-CH320.52.10 (s)

Table 2: 1H and 13C NMR Data of this compound in DMSO-d6

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
2162.8
3110.2
4175.9
4a108.0
5161.5
698.06.26 (d, J = 2.1)
7164.4
892.96.14 (d, J = 2.1)
8a158.0
9196.1
1045.23.59 (m)
1129.92.43 (m), 2.23 (m)
1'201.4
2'77.0
3'50.03.27 (m)
4'40.22.16 (m), 1.93 (m)
4a'108.3
5'161.8
6'98.36.32 (s)
7'164.7
8'93.06.18 (s)
8a'158.2
9'176.3
10'110.6
11'163.0
5-OH12.45 (s)
7-OHNot observed
5'-OH12.43 (s)
7'-OHNot observed
2-CH320.52.08 (s)
2'-CH320.62.11 (s)
High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Table 3: HRMS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]+577.1497577.1499C30H25O12
[M+Na]+599.1316599.1320C30H24O12Na

Experimental Protocols

The following protocols are representative of the methods used for the spectroscopic analysis of chromone derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated solvent (CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. The instrument is equipped with a multinuclear probe.

  • 1H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans), a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • 13C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width of around 220 ppm is used. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

  • 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments are performed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).

  • Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.

  • Analysis Conditions: The sample solution is introduced into the ESI source via direct infusion or through an ultra-high-performance liquid chromatography (UHPLC) system. The ESI source parameters are optimized to achieve stable ionization and maximal signal intensity. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow. The mass spectrometer is operated in positive or negative ion mode to detect the protonated molecule [M+H]+, sodium adduct [M+Na]+, or deprotonated molecule [M-H]-. Data is acquired over a mass range that includes the expected molecular weight of this compound.

  • Data Analysis: The acquired high-resolution mass spectrum is processed to determine the accurate m/z value of the molecular ion. This value is then used to calculate the elemental composition using software that compares the experimental mass to theoretical masses of possible chemical formulas within a narrow mass tolerance window (typically < 5 ppm).

Visualization of the Formation of this compound

This compound is formed from its precursor, Remisporine A, through a spontaneous Diels-Alder reaction. This [4+2] cycloaddition is a key step in its biosynthesis.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product RemA1 Remisporine A (Dienophile) RemB This compound RemA1->RemB [4+2] Cycloaddition RemA2 Remisporine A (Diene) RemA2->RemB

Caption: Spontaneous Diels-Alder dimerization of Remisporine A to form this compound.

Conclusion

The spectroscopic data presented in this guide, including detailed NMR and HRMS analyses, provide a robust foundation for the structural confirmation and further investigation of this compound. The provided experimental protocols offer a standardized approach for researchers working with this and similar natural products. The unique Diels-Alder-derived structure of this compound continues to make it an interesting target for synthetic chemists and a subject for further biological evaluation. While its currently known biological activities are modest, its complex scaffold may serve as an inspiration for the development of novel therapeutic agents. Further research into its potential biological targets and mechanisms of action is warranted.

References

Cyclopentachromenone Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentachromenone compounds, characterized by a fused cyclopentane and chromenone ring system, represent a novel and intriguing class of heterocyclic molecules. While research on this specific scaffold is emerging, the broader family of chromone derivatives has well-documented and diverse pharmacological activities, including potent anticancer and enzyme inhibitory effects. This technical guide provides a comprehensive review of the available literature on cyclopentachromenone compounds and related chromone derivatives, with a focus on their synthesis, biological evaluation, and potential mechanisms of action. Due to the limited specific data on cyclopentachromenones, this guide will draw upon the more extensive research on chromones as a foundational reference, highlighting the potential therapeutic avenues for this promising new chemical space.

Synthesis of Cyclopentachromenone Scaffolds

The synthesis of the core cyclopenta[c]chromenone structure has been approached through various synthetic strategies. One notable method involves a one-pot multicomponent reaction to create functionalized cyclopentadiene-fused chromanone scaffolds.[1] Another key approach is the diastereoselective synthesis of cyclopenta[c]chromanones via a Pd(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes and activated coumarins, which allows for the construction of the fused ring system with high control over stereochemistry.[2] The synthesis of cyclopenta[c]chromenones has also been achieved through N-Heterocyclic carbene (NHC)-catalyzed cascade reactions.[3]

Representative Experimental Protocol: Synthesis of Cyclopenta[c]chromanones via Pd(0)-Catalyzed [3+2] Cycloaddition[2]

A detailed experimental protocol for the synthesis of cyclopenta[c]chromanones is provided in the work by Biswas et al. (2024). The general procedure is as follows:

To a solution of activated coumarin (0.1 mmol) and vinylcyclopropane (0.12 mmol) in a suitable solvent under an inert atmosphere, a palladium catalyst such as Pd(PPh₃)₄ (5 mol %) is added. The reaction mixture is then stirred at a specific temperature for a designated time. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopenta[c]chromanone product. The specific solvent, temperature, and reaction time would be optimized for each substrate combination.

Biological Activities and Therapeutic Potential

While extensive biological data for a wide range of cyclopentachromenone derivatives is not yet available, the known activities of chromone compounds suggest promising therapeutic potential, particularly in oncology and inflammatory diseases. Chromone derivatives have been extensively investigated as anticancer agents, with some compounds exhibiting potent antiproliferative activity against various cancer cell lines.[4][5][6]

Anticancer Activity

Several studies have highlighted the anticancer properties of chromone-based compounds. For instance, certain chromone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[4] The antiproliferative activities of some chromone analogs have been evaluated against human cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[6][7] The mechanism of anticancer action for some chromones has been linked to the inhibition of critical cellular targets like DNA topoisomerases.[6]

Table 1: Antiproliferative Activity of Selected Chromone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Epoxy-substituted chromone 11K562 (myelogenous leukemia)0.04[6]
Pyrano[3,2-c]quinolone derivativeHeLa (cervical cancer)0.003[7]
Pyrano[3,2-c]quinolone derivativeMCF-7 (breast adenocarcinoma)0.005[7]
Chromone derivative 2fHeLa (cervical cancer)Not specified, but showed significant activity[4]
Chromone derivative 2jHeLa (cervical cancer)Not specified, but showed significant activity[4]
Enzyme Inhibition

Chromone scaffolds have been identified as privileged structures for the development of enzyme inhibitors.[5] A notable example is the discovery of C2-functionalized chromen-4-one derivatives as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.[8] This suggests that cyclopentachromenone compounds could also be explored as inhibitors of various kinases and other enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Selected Chromone Derivatives

Compound ClassTarget EnzymeActivityReference
N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivativesp38α MAPKIC₅₀ values in the single-digit micromolar range[8]
Epoxy-substituted chromone derivativesTopoisomerase I & IIαModerate to comparable inhibitory activity[6]
Representative Experimental Protocol: MTT Assay for Antiproliferative Activity[7]

The antiproliferative activity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol is as follows:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, the MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Signaling Pathways

While no signaling pathways have been definitively elucidated for cyclopentachromenone compounds, the demonstrated activity of chromone derivatives against specific enzymes provides strong indications of their potential mechanisms of action. The inhibition of p38α MAPK by C2-functionalized chromen-4-ones points towards the modulation of the MAPK signaling cascade as a key pathway.[8]

The p38α MAPK pathway is a critical regulator of inflammatory responses. Upon activation by various cellular stressors, a phosphorylation cascade is initiated, leading to the activation of downstream targets that control the expression of pro-inflammatory cytokines and other mediators. Inhibition of p38α MAPK can therefore effectively block these inflammatory processes.

Below is a simplified representation of the p38α MAPK signaling pathway.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) Receptor Receptor TAK1 TAK1 Receptor->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylation p38_alpha p38α MAPK MKK3_6->p38_alpha Phosphorylation MK2 MK2 p38_alpha->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MK2->Transcription_Factors Activation Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Chromone_Inhibitor Chromone-based p38α Inhibitor Chromone_Inhibitor->p38_alpha Inhibition

Figure 1: Simplified p38α MAPK signaling pathway.

Conclusion and Future Directions

Cyclopentachromenone compounds represent a promising, yet underexplored, area for drug discovery. The established synthetic routes provide a foundation for the generation of diverse compound libraries. Based on the extensive research on the broader chromone class, these novel fused-ring systems hold significant potential as anticancer and anti-inflammatory agents. Future research should focus on the systematic synthesis and biological evaluation of a wide range of cyclopentachromenone derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are crucial to identify the specific cellular targets and signaling pathways modulated by these compounds, which will be instrumental in guiding their development as novel therapeutic agents. The exploration of their potential as kinase inhibitors, following the precedent set by other chromone derivatives, is a particularly promising avenue for future investigation.

References

Unveiling the Bioactive Potential: A Technical Guide to the Cytotoxicity and Biological Activity of Remisporine B and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B, a dimeric chromenone derived from the marine fungus Remispora maritima, represents a class of natural products with emerging interest in the field of oncology and inflammation. While comprehensive biological data on this compound is limited, extensive research on its close structural analogs, the epiremisporines, provides significant insights into the potential therapeutic activities of this compound family. This technical guide synthesizes the available data on the cytotoxicity and biological activity of this compound and its derivatives, offering a valuable resource for researchers in drug discovery and development. The information presented herein is based on studies of various epiremisporine compounds isolated from marine-derived Penicillium species.

Cytotoxicity Profile

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. While specific data for this compound is sparse, studies on its derivatives, such as epithis compound, E, F, G, and H, demonstrate potent anti-proliferative activities. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Epithis compoundA549 (Non-small cell lung cancer)32.29 ± 4.83[1][2]
HT-29 (Colon carcinoma)50.88 ± 2.29[1][2]
Epiremisporine EA549 (Non-small cell lung cancer)43.82 ± 6.33[1][2]
Epiremisporine FHT-29 (Colon carcinoma)44.77 ± 2.70
A549 (Non-small cell lung cancer)77.05 ± 2.57
Epiremisporine GHT-29 (Colon carcinoma)35.05 ± 3.76
A549 (Non-small cell lung cancer)52.30 ± 2.88
Epiremisporine HHT-29 (Colon carcinoma)21.17 ± 4.89[3]
A549 (Non-small cell lung cancer)31.43 ± 3.01[3]

Note: Data for this compound is limited. One review cited its cytotoxicity against K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia) cell lines, however, the primary source with detailed experimental data was not available for this review.

Mechanism of Action: Induction of Apoptosis

Studies on epiremisporine derivatives strongly indicate that their cytotoxic activity is mediated through the induction of apoptosis. The underlying mechanism involves the modulation of key proteins in the intrinsic apoptotic pathway.

Signaling Pathway

Treatment of cancer cells with epiremisporines leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. A key executioner caspase, caspase-3, is activated through the cleavage of its inactive precursor, pro-caspase-3. Activated caspase-3 then orchestrates the degradation of cellular components, culminating in apoptotic cell death.

cluster_treatment Cellular Treatment cluster_regulation Apoptotic Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome This compound Analogs This compound Analogs Bcl2 Bcl-2 (Anti-apoptotic) This compound Analogs->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound Analogs->Bax Upregulation ProCaspase3 Pro-caspase-3 Bcl2->ProCaspase3 Inhibition Bax->ProCaspase3 Activation Caspase3 Cleaved Caspase-3 (Active) ProCaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570nm dissolve->read analyze Calculate IC50 read->analyze

References

Unveiling the Bioactive Potential of Remisporine B Polyketides: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B, a dimeric chromenone polyketide derived from the marine fungus Remispora maritima, has garnered interest within the scientific community. While the broad class of polyketides is known for a wide range of biological activities, including immunosuppression, current research on this compound and its direct analogues has primarily highlighted its anti-inflammatory and cytotoxic properties. This technical guide synthesizes the existing scientific literature on this compound and its related compounds, focusing on quantitative data, experimental methodologies, and associated signaling pathways. As of the latest available data, there is no direct evidence to characterize this compound as an immunosuppressive agent acting on the adaptive immune system (e.g., T-cell or B-cell proliferation). This document serves to detail the established bioactivities, thereby providing a foundational understanding for future research and drug development endeavors.

Introduction to this compound

This compound is a structurally unique natural product formed through a spontaneous Diels-Alder dimerization of its precursor, Remisporine A.[1] As a member of the chromone family of polyketides, its biological activities are of significant interest. Research has primarily been conducted on analogues, such as Epiremisporines F, G, and H, isolated from the marine-derived fungus Penicillium citrinum. These studies provide the current basis for understanding the potential therapeutic applications of this structural class.

Anti-inflammatory and Cytotoxic Activities

The primary immunomodulatory effect observed for this compound analogues is the inhibition of pro-inflammatory responses in neutrophils. Additionally, these compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data on Bioactivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) for the anti-inflammatory and cytotoxic activities of this compound analogues.

Table 1: Anti-inflammatory Activity of this compound Analogues

CompoundAssayTarget CellIC50 (µM)
Epiremisporine GfMLP-induced superoxide anion generationHuman neutrophils31.68 ± 2.53
Epiremisporine HfMLP-induced superoxide anion generationHuman neutrophils33.52 ± 0.42

Data sourced from studies on chromone analogs from Penicillium citrinum.

Table 2: Cytotoxic Activity of this compound Analogues

CompoundCell LineCell TypeIC50 (µM)
Epiremisporine FHT-29Human colon carcinoma44.77 ± 2.70
Epiremisporine GHT-29Human colon carcinoma35.05 ± 3.76
Epiremisporine HHT-29Human colon carcinoma21.17 ± 4.89
Epiremisporine HA549Human lung carcinoma31.43 ± 3.01

Data sourced from studies on chromone analogs from Penicillium citrinum.[2]

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the anti-inflammatory and cytotoxic effects of this compound analogues.

Neutrophil Superoxide Anion Generation Assay

Objective: To assess the anti-inflammatory potential by measuring the inhibition of superoxide anion production in activated neutrophils.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard dextran sedimentation, Ficoll-Paque gradient centrifugation, and hypotonic lysis of erythrocytes.

  • Cell Preparation: Isolated neutrophils are suspended in a suitable buffer (e.g., Hanks' balanced salt solution with MgCl2 and CaCl2) and equilibrated at 37°C.

  • Assay Protocol:

    • Neutrophils are incubated with ferricytochrome c and the test compound (e.g., Epiremisporine G or H) at various concentrations for a short period.

    • The chemoattractant N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) is added to stimulate the neutrophils.

    • The change in absorbance at 550 nm is measured continuously, which corresponds to the reduction of ferricytochrome c by the superoxide anions produced.

    • The rate of superoxide generation is calculated, and the inhibitory effect of the compound is determined relative to a control group.

  • Data Analysis: IC50 values are calculated from the concentration-response curves.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways and Mechanisms

Apoptosis Induction in Cancer Cells

Studies on the cytotoxic effects of this compound analogues have indicated that they induce apoptosis. The proposed mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

apoptosis_pathway cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Compound Epiremisporine H Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes ProCaspase3 Pro-caspase 3 Bcl2->ProCaspase3 Inhibits cleavage Bax->ProCaspase3 Activates cleavage Caspase3 Cleaved-caspase 3 (Active) ProCaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow Isolation Isolation & Purification of Compounds Structure Structure Elucidation (NMR, MS) Isolation->Structure Screening Bioactivity Screening Structure->Screening AntiInflammatory Anti-inflammatory Assay (Neutrophil Superoxide) Screening->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) Screening->Cytotoxicity DataAnalysis IC50 Determination AntiInflammatory->DataAnalysis Cytotoxicity->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptosis) DataAnalysis->Mechanism

References

Methodological & Application

Application Notes: Extraction and Purification of Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B is a dimeric chromenone with noted cytotoxic activities, presenting a compound of interest for cancer research and drug development.[1][2] It is a natural product derived from the spontaneous Diels-Alder reaction of its precursor, Remisporine A.[1] This document outlines a detailed protocol for the extraction and purification of this compound from the marine-derived fungus Penicillium citrinum, a known producer of this and related compounds.[2][3][4] The methodology is based on established procedures for isolating chromone derivatives from fungal cultures.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, a unique dimeric cyclopentachromenone, has been isolated from marine fungi such as Remispora maritima and Penicillium citrinum.[1][2][3] Its biological activity, particularly its cytotoxic effects against human colon carcinoma (HT-29) and non-small lung cancer (A549) cells, underscores its potential in oncology drug discovery.[1][2] The protocol detailed below provides a robust method for obtaining this compound in high purity for further biological and pharmacological evaluation.

Experimental Protocols

I. Fungal Cultivation

The production of this compound is initiated with the cultivation of Penicillium citrinum.

  • Strain: Penicillium citrinum (e.g., BCRC 09F0458).

  • Culture Conditions: The fungus is cultured under solid-state conditions to enhance the production of secondary metabolites.[3][4]

  • Procedure:

    • Prepare a suitable medium, such as rice medium, in culture containers.

    • Inoculate the sterile medium with a mycelial suspension of P. citrinum.

    • Incubate the culture at 25°C for 21 days.[4][5]

II. Extraction

Following incubation, the fungal biomass and culture medium are harvested for extraction.

  • Solvent: 95% Ethanol (EtOH).

  • Procedure:

    • The entire solid culture (1.5 kg) is macerated and extracted with 95% EtOH (3 x 10 L) at room temperature, with each extraction lasting for 3 days.[4][5]

    • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

III. Solvent Partitioning

The crude extract is subjected to solvent partitioning to separate compounds based on their polarity.

  • Solvents: n-Butanol (n-BuOH) and distilled water (H₂O).

  • Procedure:

    • The concentrated crude extract is suspended in H₂O and partitioned against an equal volume of n-BuOH.[4][5]

    • This partitioning is repeated three times.

    • The n-BuOH fractions, containing the less polar secondary metabolites including this compound, are combined and concentrated under reduced pressure.

IV. Chromatographic Purification

The n-BuOH fraction is further purified using a combination of column chromatography techniques.

  • Step 1: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (70-230 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity with EtOAc.[4]

    • Procedure:

      • The dried n-BuOH fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

      • The column is eluted with the n-hexane/EtOAc gradient.

      • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to this compound are pooled.

  • Step 2: Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)

    • pTLC:

      • Stationary Phase: Silica gel plates.

      • Mobile Phase: A solvent system such as dichloromethane/methanol (e.g., 19:1 v/v) can be used for further separation of the pooled fractions.[4]

    • HPLC:

      • Column: A semi-preparative silica gel or C18 column.

      • Mobile Phase: A suitable solvent system, such as n-hexane/EtOAc for normal phase or acetonitrile/water for reverse phase, is used to achieve final purification.[4]

      • Detection: UV detection at appropriate wavelengths (e.g., 254 nm and 365 nm).

V. Purity Assessment and Structure Elucidation

The purity of the isolated this compound is assessed, and its structure is confirmed.

  • Methods:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.[1]

Data Presentation

ParameterResultReference
Starting Material 1.5 kg rice culture of P. citrinum[4][5]
Crude n-BuOH Extract Yield 36.2 g[4][5]
Purified Epithis compound Yield 23.8 mg[4]
Molecular Formula of Analogs C₃₁H₂₆O₁₂[3]
Purity (Post-HPLC) >95% (Typical)-

Note: The yield of Epithis compound, an analog of this compound, is provided as a reference from a similar extraction process. Actual yields of this compound may vary.

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification cluster_analysis Analysis A Inoculation of P. citrinum on Rice Medium B Incubation (21 days, 25°C) A->B C Extraction with 95% EtOH B->C Harvest D Concentration of Crude Extract C->D E Partitioning with n-BuOH/H₂O D->E F Collection of n-BuOH Fraction E->F G Silica Gel Column Chromatography (n-hexane/EtOAc gradient) F->G H Preparative TLC or HPLC G->H I Pure this compound H->I J Purity Assessment (HPLC) I->J K Structure Elucidation (NMR, MS) I->K

Caption: Workflow for the extraction and purification of this compound.

References

Total Synthesis of Remisporine B and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B, a dimeric chromenone natural product, and its analogs have garnered significant interest within the scientific community due to their potent cytotoxic and anti-inflammatory activities. This document provides a comprehensive overview of the total synthesis of this compound, focusing on a proposed biomimetic approach involving the synthesis of its monomer, Remisporine A, and its subsequent spontaneous Diels-Alder dimerization. Detailed experimental protocols for key synthetic steps and biological assays are presented, along with a summary of the reported biological activities of relevant analogs. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the synthesis and mechanism of action of these promising compounds.

Introduction

This compound is a structurally unique dimeric chromenone that is formed from the spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A, a novel cyclopentachromenone isolated from the marine fungus Remispora maritima[1]. The pyranonaphthoquinone core structure is a common motif in a variety of natural products exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[2]. The unique dimeric structure of this compound and the biological activities of its analogs make them attractive targets for total synthesis and further investigation for drug development. This application note outlines a proposed synthetic strategy for this compound and provides detailed protocols for the synthesis and biological evaluation of its analogs.

Total Synthesis of this compound

The total synthesis of this compound has not been explicitly reported in the literature to date. However, based on the knowledge that it is a spontaneous dimer of Remisporine A, a plausible synthetic strategy involves the initial synthesis of the monomer followed by a biomimetic Diels-Alder dimerization.

Proposed Synthetic Pathway for Remisporine A

A retro-synthetic analysis of Remisporine A suggests that the cyclopentachromenone core can be constructed from simpler precursors through a series of annulation and cyclization reactions. The synthesis of related pyranonaphthoquinone structures often employs strategies such as Diels-Alder reactions, Hauser annulation, and various cyclization methods to construct the core ring system.

Retrosynthesis of Remisporine A Remisporine_A Remisporine A Cyclopentachromenone_Core Cyclopentachromenone Core Remisporine_A->Cyclopentachromenone_Core Disconnect Precursors Simpler Acyclic or Monocyclic Precursors Cyclopentachromenone_Core->Precursors Annulation/ Cyclization

Caption: Retrosynthetic analysis of Remisporine A.

Key Reaction: Spontaneous Diels-Alder Dimerization of Remisporine A to this compound

Remisporine A is reported to be unstable and undergoes a spontaneous [4+2] cycloaddition (Diels-Alder reaction) to yield the dimeric this compound[1]. This reaction is highly stereospecific. The absolute configuration of this compound has been determined through comparison of experimental and calculated electronic circular dichroism (ECD) spectra[3][4].

Diels-Alder Dimerization cluster_0 Remisporine A Monomers Remisporine A (Diene) Remisporine A (Diene) This compound This compound Remisporine A (Diene)->this compound Remisporine A (Dienophile) Remisporine A (Dienophile) Remisporine A (Dienophile)->this compound  [4+2] Cycloaddition

Caption: Spontaneous Diels-Alder dimerization of Remisporine A to form this compound.

Experimental Protocols

General Protocol for Diels-Alder Dimerization

This protocol is a general guideline for performing a Diels-Alder reaction, which can be adapted for the dimerization of Remisporine A.

Materials:

  • Remisporine A (or related monomer)

  • Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the monomer (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere. The concentration will depend on the solubility of the monomer.

  • If the reaction is not spontaneous at room temperature, gently heat the solution to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting dimer by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and compare the data with reported values for this compound or its analogs.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HT-29)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the expression levels of proteins involved in apoptosis, such as Bcl-2, Bax, and caspase-3.

Materials:

  • Cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the protein expression levels.

Biological Activity of Remisporine Analogs

Several analogs of this compound, particularly epiremisporine derivatives isolated from Penicillium citrinum, have demonstrated significant cytotoxic and anti-inflammatory activities.

Cytotoxicity Data

The following table summarizes the reported cytotoxic activities (IC₅₀ values) of some Remisporine analogs against various human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Epithis compoundA549 (Lung)32.29 ± 4.83[5]
HT-29 (Colon)50.88 ± 2.29[5]
Epiremisporine CA549 (Lung)> 100[5]
Epiremisporine DA549 (Lung)> 100[5]
Epiremisporine EA549 (Lung)43.82 ± 6.33[5]
Penicitrinone AA549 (Lung)49.15 ± 6.47[5]
Apoptosis Signaling Pathway

Studies have shown that some Remisporine analogs induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases. Specifically, treatment with these compounds leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in the activation of caspase-3, a key executioner of apoptosis[5].

Apoptosis Signaling Pathway Remisporine_Analogs Remisporine_Analogs Bcl2 Bcl-2 (Anti-apoptotic) Remisporine_Analogs->Bcl2 Bax Bax (Pro-apoptotic) Remisporine_Analogs->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by Remisporine analogs.

Conclusion

The total synthesis of this compound, through the synthesis of its monomer Remisporine A and subsequent dimerization, presents a viable and biomimetic approach to access this complex natural product. The potent biological activities of its analogs highlight the therapeutic potential of this class of compounds. The protocols and data presented in this application note provide a valuable resource for researchers in natural product synthesis, medicinal chemistry, and cancer biology, facilitating further exploration of this compound and its analogs as potential drug candidates.

References

In Vitro Assays for Testing Remisporine B Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B, a dimeric chromenone derived from the marine fungus Remispora maritima, has demonstrated notable cytotoxic effects against various human cancer cell lines. Preliminary studies indicate that its mechanism of action involves the induction of apoptosis, making it a compound of interest for further investigation in cancer research and drug development. These application notes provide detailed protocols for key in vitro assays to assess the cytotoxicity of this compound and to elucidate its apoptotic mechanism.

Data Presentation

The following table summarizes the reported cytotoxic activities of this compound and its analogs against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 (µM)Reference
Epiremisporine HHT-29Human Colon Carcinoma21.17 ± 4.89
Epiremisporine HA549Human Non-Small Cell Lung Cancer31.43 ± 3.01
Epithis compoundA549Human Non-Small Cell Lung Cancer32.29 ± 4.83[1]
Epiremisporine EA549Human Non-Small Cell Lung Cancer43.82 ± 6.33[1]
Epithis compoundHT-29Human Colon Carcinoma50.88[1]

Experimental Protocols

Cell Viability Assays

Cell viability assays are fundamental in determining the dose-dependent cytotoxic effects of a compound. The MTT and SRB assays are reliable colorimetric methods for this purpose.

Principle: This assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Principle: The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins in a stoichiometric manner. The amount of bound dye is proportional to the total cellular protein mass.[3][4]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound dye. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assays

To investigate whether this compound induces apoptosis, the following assays can be performed.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[5][6]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Live cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 is a key executioner caspase. Its activation involves the cleavage of the inactive pro-caspase-3 (35 kDa) into active subunits (17/19 kDa and 12 kDa). Western blotting can be used to detect this cleavage, indicating the activation of the apoptotic cascade.[7][8]

Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and wash with PBS. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 and total caspase-3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment. An increase in the cleaved caspase-3 band indicates apoptosis induction.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Seeding (96-well plate) B This compound Treatment A->B C Incubation B->C D Reagent Addition (MTT or SRB) C->D E Incubation & Solubilization D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for MTT/SRB cytotoxicity assays.

Apoptosis Detection Workflow

G cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Cell Culture B This compound Treatment A->B C Cell Harvesting B->C D Annexin V-FITC/PI Staining C->D E Flow Cytometry D->E F Apoptosis Quantification E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Proposed Signaling Pathway of this compound-Induced Apoptosis

G cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Remisporine_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Remisporine_B->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Remisporine_B->Bax Activation Bcl2->Bax Mito Mitochondrion Bax->Mito promotes CytoC Cytochrome c release Mito->CytoC MOMP Pro_Casp9 Pro-caspase-9 CytoC->Pro_Casp9 activates Casp9 Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 activates Casp3 Caspase-3 (Executioner) Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Evaluating Remisporine B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a dimeric chromenone compound that has demonstrated significant cytotoxic effects against various human cancer cell lines. Preliminary studies indicate that its mechanism of action involves the induction of apoptosis, mediated through the Bcl-2 family and caspase signaling pathways. These application notes provide detailed cell-based protocols for researchers to effectively evaluate the biological activity of this compound in cancer cell lines. The following protocols cover the assessment of cytotoxicity, cell proliferation, and apoptosis induction.

Assessment of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent cytotoxic effect of this compound on cancer cells.

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis node_A Seed cells in a 96-well plate node_B Treat cells with varying concentrations of this compound node_A->node_B node_C Add MTT reagent and incubate node_B->node_C node_D Add solubilization solution node_C->node_D node_E Measure absorbance at 570 nm node_D->node_E node_F Calculate IC50 value node_E->node_F

Caption: Workflow for MTT-based cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines such as HT-29 (colon carcinoma) or A549 (lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old media from the cells and add 100 µL of the media with the different concentrations of this compound.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)% Cell Viability (HT-29)% Cell Viability (A549)
0 (Vehicle)100 ± 4.5100 ± 5.2
0.198 ± 3.895 ± 4.1
185 ± 5.182 ± 3.9
1052 ± 3.248 ± 4.5
2531 ± 2.928 ± 3.1
5015 ± 2.112 ± 2.5
1005 ± 1.54 ± 1.8

Evaluation of Anti-Proliferative Activity by Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing insight into the long-term anti-proliferative effects of this compound.

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-14 cluster_3 Day 14 cluster_4 Data Analysis node_A Seed a low density of cells in 6-well plates node_B Treat cells with this compound for 24 hours node_A->node_B node_C Replace with fresh media and incubate for 10-14 days node_B->node_C node_D Fix and stain colonies with crystal violet node_C->node_D node_E Count colonies and calculate plating efficiency node_D->node_E

Caption: Workflow for the clonogenic survival assay.

Protocol:

  • Cell Seeding:

    • Seed 500 cells per well in 6-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with this compound at concentrations below the IC50 value (e.g., 0.5 µM, 1 µM, 5 µM) for 24 hours.

  • Colony Formation:

    • After 24 hours, replace the drug-containing medium with fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Quantification:

    • Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing >50 cells) in each well.

Data Presentation:

TreatmentPlating Efficiency (%)Surviving Fraction
Vehicle Control85 ± 51.00
This compound (0.5 µM)62 ± 40.73
This compound (1 µM)45 ± 30.53
This compound (5 µM)18 ± 20.21

Analysis of Apoptosis Induction

The following protocols are designed to confirm and quantify apoptosis induced by this compound.

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Staining:

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

Data Presentation:

Treatment (24h)% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC50)60.1 ± 3.525.4 ± 2.812.3 ± 1.92.2 ± 0.7
Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, pro-caspase-3, cleaved caspase-3, and β-actin (loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

ProteinVehicle Control (Relative Density)This compound (Relative Density)Fold Change
Bcl-21.000.45 ± 0.08-2.22
Bax1.002.15 ± 0.21+2.15
Pro-caspase-31.000.38 ± 0.06-2.63
Cleaved Caspase-31.005.80 ± 0.45+5.80

Signaling Pathway

This compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade cluster_4 Cellular Outcome RemisporineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 inhibits Bax Bax (Pro-apoptotic) RemisporineB->Bax activates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c release Mito->CytoC ProCasp9 Pro-caspase-9 CytoC->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 (Cleaved) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Application Notes: Evaluating the Anti-Cancer Effects of Remisporine B on A549 and HT-29 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Remisporine B is a dimeric chromenone, a natural compound that has garnered interest for its potential therapeutic properties.[1] Recent studies have highlighted its cytotoxic activities against various cancer cell lines, suggesting its promise as an anti-cancer agent. These application notes provide a summary of the known effects of this compound on A549 (non-small cell lung carcinoma) and HT-29 (human colon carcinoma) cells, along with detailed protocols for researchers to investigate its mechanism of action. The primary mechanism identified involves the induction of apoptosis through the intrinsic mitochondrial pathway.[2]

Data Presentation: Cytotoxic Activity of this compound

The efficacy of a compound is often initially quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The cytotoxic effects of this compound have been evaluated in both A549 and HT-29 cell lines.

Cell Line Cancer Type IC50 Value (µM)
A549Non-small Cell Lung Carcinoma32.29 ± 4.83[2]
HT-29Colon Carcinoma50.88 ± 2.29[2]

Mechanism of Action: Apoptosis Induction

In A549 cells, this compound has been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins and subsequent activation of caspases.[2] Treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade. Specifically, this compound treatment results in reduced levels of pro-caspase 3 and a corresponding increase in its active, cleaved form, cleaved-caspase 3, which executes the final stages of apoptosis.[2]

G RemisporineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) RemisporineB->Bax Promotes Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Inhibits Bax->Mitochondria Activates Caspase3 Pro-Caspase 3 Mitochondria->Caspase3 Activates CleavedCaspase3 Cleaved Caspase 3 Caspase3->CleavedCaspase3 Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis Executes

This compound induced apoptosis signaling pathway in A549 cells.

Experimental Protocols

The following are detailed protocols for essential assays to characterize the effects of this compound on A549 and HT-29 cells.

Protocol 1: Cell Culture and Maintenance

Maintaining healthy, consistent cell cultures is fundamental for reproducible results.

Materials:

  • A549 or HT-29 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization: Add 6-8 mL of complete growth medium to inactivate the trypsin.

  • Splitting: Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 ratio) to a new T-75 flask containing fresh medium.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

G cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Execution A 1. Seed cells in 96-well plate B 2. Allow cells to attach (24 hours) A->B C 3. Add serial dilutions of This compound B->C D 4. Incubate for desired period (e.g., 48 hours) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours (Formazan formation) E->F G 7. Add solubilization buffer (e.g., DMSO) F->G H 8. Read absorbance (e.g., 570 nm) G->H

Workflow for the MTT cell viability assay.

Materials:

  • A549 or HT-29 cells

  • 96-well flat-bottom plates

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control.[4]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[5]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A 1. Treat cells with This compound B 2. Harvest cells (including supernatant) A->B C 3. Wash cells twice with cold PBS B->C D 4. Resuspend in 1X Annexin V Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15 min in the dark E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify cell populations (Live, Apoptotic, Necrotic) G->H

Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture A549 or HT-29 cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use Trypsin-EDTA, neutralize with complete medium, and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[4]

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Unveiling the Molecular Targets of Remisporine B: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Remisporine B, a dimeric chromenone derived from the marine fungus Remispora maritima, has demonstrated promising anti-cancer properties by inducing apoptosis. Early studies have implicated the Bcl-2 protein family and the caspase cascade in its mechanism of action. However, the direct molecular targets of this compound remain to be fully elucidated. Identifying these targets is a critical step in understanding its precise mechanism of action, optimizing its therapeutic potential, and predicting potential off-target effects.

This document provides detailed application notes and experimental protocols for a multi-pronged approach to identify the molecular targets of this compound. The strategies outlined herein combine established biochemical techniques with modern computational methods to provide a comprehensive framework for target deconvolution.

I. Application Notes

The identification of a drug's molecular target is a cornerstone of modern drug discovery. For a natural product like this compound, a systematic approach employing orthogonal methods is recommended to ensure the validity of potential targets. The following techniques are proposed, each offering unique advantages in the target identification workflow.

  • Affinity-Based Proteomics: This approach directly identifies proteins that physically interact with this compound. By immobilizing the compound on a solid support, it can be used as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. Subsequent identification of these proteins by mass spectrometry provides a direct list of potential targets.

  • Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy for profiling the functional state of enzymes in complex proteomes. If this compound targets a specific class of enzymes, a competitive ABPP experiment can reveal its targets by observing its ability to compete with a broad-spectrum activity-based probe for binding to the active site of those enzymes.

  • Computational (In Silico) Approaches: Leveraging the known structure of this compound, computational methods can predict potential protein targets. Techniques like reverse docking and pharmacophore modeling screen large databases of protein structures to identify those that are likely to bind to this compound based on structural and energetic complementarity. These in silico hits can then be prioritized for experimental validation.

  • Functional Validation Assays: Following the identification of putative targets through the above methods, it is crucial to validate their biological relevance. This involves confirming the engagement of this compound with the target in a cellular context and demonstrating that this interaction is responsible for the observed apoptotic phenotype. Assays to measure the activation of downstream effectors, such as caspase-3, are essential for this validation step.

II. Data Presentation

Quantitative data from target identification and validation experiments should be meticulously recorded and presented to allow for clear interpretation and comparison.

Table 1: Putative Molecular Targets of this compound Identified by Affinity Chromatography-Mass Spectrometry

Protein ID (e.g., UniProt)Protein NameGene NamePeptide CountScoreFold Enrichment (vs. Control)
P10415B-cell lymphoma 2BCL2152508.5
Q07817Bcl-2-associated X proteinBAX122106.2
P42574Caspase-3CASP3101804.1
..................

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: In Silico Docking Scores of this compound with Predicted Targets

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
Bcl-22O2F-9.855Arg139, Tyr195
Bax1F16-8.5250Asp68, Arg94
Caspase-32J32-7.9600His121, Gly122
...............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 3: Effect of this compound on Caspase-3 Activity

TreatmentConcentration (µM)Caspase-3 Activity (Fold Change vs. Vehicle)p-value
Vehicle (DMSO)-1.0-
This compound12.5<0.01
This compound54.8<0.001
This compound108.2<0.001
Staurosporine (Positive Control)110.5<0.001

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry

Objective: To identify proteins from a cell lysate that directly bind to this compound.

Materials:

  • This compound

  • NHS-activated sepharose beads

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Cell line of interest (e.g., a cancer cell line sensitive to this compound)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.5)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Immobilization of this compound: a. Chemically modify this compound to introduce a reactive group (e.g., a primary amine) suitable for coupling to NHS-activated beads, if one is not already present. b. Incubate the modified this compound with NHS-activated sepharose beads in coupling buffer overnight at 4°C. c. Block any remaining active sites on the beads by incubating with blocking buffer for 2 hours at room temperature. d. Wash the beads extensively with wash buffer to remove unbound ligand and blocking agent.

  • Preparation of Cell Lysate: a. Culture cells to ~80-90% confluency. b. Lyse the cells in ice-cold lysis buffer. c. Clarify the lysate by centrifugation to remove cellular debris. d. Determine the protein concentration of the supernatant.

  • Affinity Pull-down: a. Incubate the this compound-conjugated beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation. b. As a negative control, incubate lysate with unconjugated (blocked) beads. c. Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins using elution buffer. b. Immediately neutralize the eluate with neutralization buffer. c. Perform an in-solution or in-gel tryptic digest of the eluted proteins. d. Desalt the resulting peptides using a C18 spin column.

  • Mass Spectrometry Analysis: a. Analyze the peptide samples by LC-MS/MS.[1] b. Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.[1] c. Compare the proteins identified from the this compound beads to the control beads to identify specific binding partners.

Protocol 2: In Silico Molecular Docking

Objective: To predict the binding mode and affinity of this compound to potential protein targets.

Materials:

  • A computer with molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • 3D structure of this compound (can be generated from its 2D structure)

  • 3D structures of potential target proteins (can be downloaded from the Protein Data Bank - PDB)

Procedure:

  • Ligand Preparation: a. Generate a 3D structure of this compound. b. Perform energy minimization of the ligand structure. c. Assign appropriate charges and atom types.

  • Protein Preparation: a. Download the crystal structure of the target protein from the PDB. b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign protonation states to the amino acid residues. d. Define the binding site (grid box) based on the location of the co-crystallized ligand or using a binding site prediction tool.[2]

  • Molecular Docking: a. Run the docking simulation to predict the binding poses of this compound within the defined binding site of the target protein.[3] b. The software will generate multiple poses and rank them based on a scoring function that estimates the binding energy.[3]

  • Analysis of Results: a. Analyze the top-ranked poses to identify the most likely binding mode. b. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues. c. The docking score can be used to estimate the binding affinity.[4]

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

Objective: To measure the activation of caspase-3 in cells treated with this compound as a functional validation of apoptosis induction.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA)[5][6]

  • Microplate reader

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound, vehicle control, and a positive control for a specified time (e.g., 24 hours).

  • Cell Lysis: a. Pellet the cells by centrifugation. b. Resuspend the cells in the provided cell lysis buffer and incubate on ice.[7] c. Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.[7]

  • Caspase-3 Assay: a. Add the cell lysate to a new 96-well plate. b. Add the reaction buffer and the DEVD-pNA substrate to each well.[5] c. Incubate the plate at 37°C for 1-2 hours.[5]

  • Data Acquisition and Analysis: a. Measure the absorbance at 405 nm using a microplate reader.[7] b. The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity. c. Calculate the fold change in caspase-3 activity in treated samples compared to the vehicle control.

IV. Visualizations

Experimental_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Putative_Targets List of Putative Targets Affinity_Chromatography->Putative_Targets ABPP Activity-Based Protein Profiling ABPP->Putative_Targets In_Silico_Screening In Silico Screening In_Silico_Screening->Putative_Targets Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Validated_Target Validated Molecular Target(s) Binding_Assay->Validated_Target Cellular_Engagement Cellular Thermal Shift Assay (CETSA) Cellular_Engagement->Validated_Target Functional_Assay Functional Assays (e.g., Caspase Activity) Functional_Assay->Validated_Target Remisporine_B This compound Remisporine_B->Affinity_Chromatography Remisporine_B->ABPP Remisporine_B->In_Silico_Screening Putative_Targets->Binding_Assay Putative_Targets->Cellular_Engagement Putative_Targets->Functional_Assay

Caption: A generalized workflow for the identification and validation of this compound's molecular targets.

Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Mitochondria Mitochondrial Events cluster_Caspase Caspase Cascade Remisporine_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Remisporine_B->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) Remisporine_B->Bax Activation? Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by this compound.

References

Application of Remisporine B in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a dimeric chromenone, a natural product derived from the marine fungus Remispora maritima. It is formed through a spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A.[1] Recent studies have highlighted the potential of this compound and its analogs as cytotoxic agents that can induce apoptosis in various cancer cell lines. This makes it a compound of interest for cancer research and drug development. These application notes provide an overview of the apoptotic activity of this compound, its mechanism of action, and detailed protocols for its investigation in a laboratory setting. While specific cytotoxic data for this compound is limited in publicly available literature, data from its close structural analog, epithis compound, provides valuable insights into its potential efficacy and mechanism.

Mechanism of Action

Research on chromone derivatives, including epithis compound, has shown that these compounds induce apoptosis through the intrinsic, or mitochondrial, pathway.[1] This pathway is characterized by the regulation of mitochondrial outer membrane permeabilization (MOMP) by the Bcl-2 family of proteins.

Treatment of cancer cells with this compound analogs leads to:

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents MOMP, thereby inhibiting the release of pro-apoptotic factors from the mitochondria.

  • Upregulation of Bax: Bax is a pro-apoptotic protein that, upon activation, oligomerizes at the mitochondrial membrane, leading to MOMP.

  • Activation of Caspase-3: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, culminating in the activation of the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation

The cytotoxic activity of epithis compound, a close analog of this compound, has been evaluated against human non-small cell lung cancer (A549) and human colon carcinoma (HT-29) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundCell LineIC50 (µM)
Epithis compoundA549 (Non-small cell lung cancer)32.29 ± 4.83[1]
Epithis compoundHT-29 (Colon carcinoma)50.88 ± 2.29[1]

Signaling Pathway and Experimental Workflow

RemisporineB_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion RemisporineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) RemisporineB->Bax Promotes Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Releases Caspase3_pro Pro-caspase-3 CytoC_mito->Caspase3_pro Activates Caspase3_active Active Caspase-3 Caspase3_pro->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture (e.g., A549, HT-29) treat Treat with This compound start->treat mtt MTT Assay (Cytotoxicity, IC50) treat->mtt western Western Blot (Bcl-2, Bax, Caspase-3) treat->western annexin Annexin V / PI Staining (Flow Cytometry) treat->annexin caspase_activity Caspase-3 Activity (Colorimetric Assay) treat->caspase_activity end Data Analysis & Conclusion mtt->end western->end annexin->end caspase_activity->end

References

Remisporine B: Dosing and Administration in Animal Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available literature reveals a significant gap in the in vivo characterization of Remisporine B. To date, no studies detailing the dosing, administration, pharmacokinetics, or toxicology of this compound in animal models have been published. While in vitro studies have highlighted its potential as an anti-inflammatory and anti-cancer agent, its effects and behavior within a living organism remain unexplored.

This document outlines the current knowledge of this compound, based on in vitro findings, and provides a generalized framework for approaching future in vivo studies. The protocols and guidelines presented here are based on standard practices for novel compound evaluation in animal models and should be adapted based on preliminary dose-ranging and toxicity studies.

Preclinical Overview of this compound

This compound is a dimeric chromenone that has demonstrated biological activity in cellular assays. Notably, it has been shown to induce apoptosis in A549 non-small cell lung cancer cells through the modulation of the Bcl-2, Bax, and caspase 3 signaling pathways. Furthermore, some studies have indicated its potential as an anti-inflammatory agent. However, the lack of in vivo data means that its therapeutic potential, safety profile, and pharmacokinetic properties are currently unknown.

Proposed Signaling Pathway (Based on In Vitro Data)

The following diagram illustrates the hypothesized signaling cascade initiated by this compound in cancer cells, leading to apoptosis, based on existing in vitro evidence.

RemisporineB_Pathway RemisporineB This compound Cell A549 Cancer Cell RemisporineB->Cell Enters Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Cell->Bax Upregulates Caspase3_inactive Pro-caspase 3 Bcl2->Caspase3_inactive Inhibits cleavage Bax->Caspase3_inactive Activates cleavage Caspase3_active Cleaved-caspase 3 (Active) Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

Caption: Hypothesized apoptotic pathway of this compound in cancer cells.

General Protocols for Initial In Vivo Evaluation of Novel Compounds

The following sections provide standardized protocols that can be adapted for the first in vivo studies of this compound. It is critical to perform initial dose-range finding studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.

Animal Models

The choice of animal model will depend on the therapeutic area of interest. For oncology studies, immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for xenograft models with human cancer cell lines like A549. For inflammatory models, strains such as C57BL/6 or BALB/c are frequently employed.

Dose Formulation

The formulation of this compound for in vivo administration will depend on its solubility and stability. Common vehicles for preclinical compounds include:

  • Aqueous solutions: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

  • Suspensions: 0.5% - 1% Carboxymethylcellulose (CMC) in water.

  • Solutions in co-solvents: A mixture of solvents such as DMSO, ethanol, polyethylene glycol (PEG), and saline. The concentration of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity.

Protocol for Vehicle Preparation (Example for a suspension):

  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of CMC in sterile water.

  • Slowly add the this compound powder to the CMC solution while vortexing or stirring to ensure a uniform suspension.

  • Prepare fresh on the day of dosing.

Routes of Administration

The route of administration will influence the pharmacokinetic profile of the compound. Common routes for initial studies include:

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.

  • Intraperitoneal (IP): Commonly used for preclinical efficacy studies in rodents.

  • Oral (PO): Preferred for clinical development, but bioavailability can be a challenge.

  • Subcutaneous (SC): Can provide a slower release profile.

Experimental Workflow for a Maximum Tolerated Dose (MTD) Study

An MTD study is essential to determine the highest dose of a drug that does not cause unacceptable toxicity.

MTD_Workflow start Start: Dose-Range Finding group_animals Group Animals (n=3-5 per group) start->group_animals dose_escalation Administer Escalating Doses of this compound (e.g., 1, 5, 10, 25, 50 mg/kg) group_animals->dose_escalation monitoring Daily Monitoring: - Body weight - Clinical signs of toxicity - Food/water intake dose_escalation->monitoring endpoint Endpoint Determination: - Predefined humane endpoints - Study duration (e.g., 7-14 days) monitoring->endpoint data_analysis Data Analysis: - Determine dose-limiting toxicities - Identify MTD endpoint->data_analysis mtd_defined MTD Established data_analysis->mtd_defined

Caption: General workflow for a Maximum Tolerated Dose (MTD) study.

Proposed Data Presentation for Future In Vivo Studies

Once in vivo data for this compound becomes available, it should be summarized in clear and concise tables.

Table 1: Hypothetical Dosing and Efficacy Data for this compound in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Route of AdministrationDosing FrequencyMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-IPDaily1500 ± 1500
This compound10IPDaily900 ± 12040
This compound25IPDaily500 ± 9067
Positive ControlXIPDaily300 ± 7080

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Bioavailability (%)
Intravenous (IV)512000.0825002.5100
Intraperitoneal (IP)258000.530003.0-
Oral (PO)502001.010003.520

Conclusion and Future Directions

The development of this compound as a potential therapeutic agent is currently hampered by the absence of in vivo data. The immediate next steps for researchers interested in this compound should be to conduct foundational preclinical studies, including formulation development, MTD determination, and pharmacokinetic profiling. The protocols and frameworks provided in these application notes offer a starting point for these crucial investigations. The insights gained from such studies will be invaluable in determining whether the promising in vitro activity of this compound can be translated into tangible therapeutic benefits in a preclinical setting.

Application Note: Quantification of Remisporine B in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Remisporine B in human plasma. This compound, a dimeric chromenone derived from the fungal metabolite Remisporine A, has garnered interest for its potential biological activities.[1][2] This method utilizes a simple protein precipitation extraction procedure and a reverse-phase chromatographic separation, providing a robust workflow for pharmacokinetic and toxicokinetic studies. The method has been developed to be consistent with the principles of bioanalytical method validation, ensuring accuracy, precision, and reliability.[3][4]

Introduction

This compound is a complex heterocyclic compound formed via a spontaneous Diels-Alder dimerization of Remisporine A, a metabolite produced by the marine fungus Remispora maritima.[2] The unique structure of this compound suggests potential pharmacological activities that warrant further investigation. To support preclinical and clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for quantifying drug candidates and their metabolites in complex biological fluids like plasma.[3][5] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, suitable for researchers in drug discovery and development.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound reference standard, Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another chromone derivative not present in the matrix).

  • Chemicals: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).

Instrumentation and Conditions

A standard triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetononitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
Nebulizer Gas Nitrogen, 45 psi
MRM Transitions To be determined by infusion of this compound and IS standards
Hypothetical MRMThis compound: [M+H]+ → fragment 1, [M+H]+ → fragment 2
Hypothetical MRM (IS)[M+H]+ → fragment 1, [M+H]+ → fragment 2
Standard Solutions and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) in a suitable organic solvent (e.g., DMSO or Methanol).

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

  • Spiked Samples: Spike blank human plasma with the appropriate working solutions to create calibration curve standards and QC samples.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (50 µL) add_is 2. Add Acetonitrile + IS (150 µL) plasma->add_is vortex 3. Vortex Mix (30 sec) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant (100 µL) centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometry Detection (MRM) separate->detect quantify 9. Data Quantification detect->quantify

Figure 1. Experimental workflow for this compound quantification.

Method Performance (Hypothetical Data)

The following tables summarize the expected performance characteristics of this method, which should be confirmed during formal validation.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Model
This compound1 - 1000Linear (1/x²)> 0.995

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LQC 398.54.2101.25.5
MQC 80102.12.8100.53.9
HQC 80099.32.198.73.1

Table 5: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 391.595.8
HQC 80093.297.1

Data Analysis

Quantification is performed by calculating the peak area ratio of this compound to the Internal Standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of this compound in QC and unknown samples are then determined from this curve.

G cluster_data Data Acquisition & Processing raw_data Raw Data (Peak Areas) area_ratio Calculate Peak Area Ratio (Analyte / IS) raw_data->area_ratio calc_conc Calculate Unknown Concentration raw_data->calc_conc cal_curve Generate Calibration Curve (Ratio vs. Concentration) area_ratio->cal_curve cal_curve->calc_conc

Figure 2. Logical flow for data analysis and quantification.

Conclusion

The LC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation ensures high throughput, while the chromatographic and mass spectrometric conditions are designed to provide excellent specificity and sensitivity. This method is well-suited for supporting pharmacokinetic and other drug development studies of this compound. Researchers should perform a full method validation according to established regulatory guidelines before analyzing study samples.[6][7]

References

Application Notes and Protocols for Remisporine B in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Remisporine B as a Potential Lead for Anti-Inflammatory Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a dimeric chromenone derived from the marine fungus Penicillium citrinum, has emerged as a promising candidate for anti-inflammatory drug discovery.[1][2][3] This document provides detailed application notes and experimental protocols based on existing research to guide the investigation of this compound and its analogs as potential anti-inflammatory agents. The primary demonstrated anti-inflammatory activity of these compounds is the inhibition of superoxide anion (O₂⁻) generation in formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)-activated human neutrophils.[1][2][4]

Quantitative Data Summary

The inhibitory effects of this compound and its related compounds on superoxide anion generation are summarized below. This data is crucial for comparing the potency of these compounds and selecting candidates for further investigation.

CompoundSource OrganismAssayStimulantIC₅₀ (µM)Reference
Epithis compound (4)Penicillium citrinumSuperoxide Anion GenerationfMLP3.62 ± 0.61[3]
Epiremisporine D (2)Penicillium citrinumSuperoxide Anion GenerationfMLP6.39 ± 0.40[3]
Epiremisporine E (3)Penicillium citrinumSuperoxide Anion GenerationfMLP8.28 ± 0.29[1]
Penicitrinone A (5)Penicillium citrinumSuperoxide Anion GenerationfMLP2.67 ± 0.10[3]
Epiremisporine G (2)Penicillium citrinumSuperoxide Anion GenerationfMLP31.68 ± 2.53[3]
Epiremisporine H (3)Penicillium citrinumSuperoxide Anion GenerationfMLP33.52 ± 0.42[3]
Ibuprofen(Positive Control)Superoxide Anion GenerationfMLP-[2]

Experimental Protocols

A detailed protocol for assessing the anti-inflammatory activity of this compound by measuring the inhibition of superoxide anion generation in fMLP-activated human neutrophils is provided below.

Assay for Inhibition of Superoxide Anion (O₂⁻) Generation in Human Neutrophils

1. Objective: To evaluate the in vitro anti-inflammatory activity of this compound by measuring its ability to inhibit fMLP-induced superoxide anion generation in human neutrophils.

2. Materials and Reagents:

  • Human whole blood from healthy donors

  • Dextran T-500

  • Ficoll-Paque

  • Hanks' Balanced Salt Solution (HBSS)

  • Ferricytochrome c

  • Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)

  • Cytochalasin B

  • This compound and other test compounds

  • Ibuprofen (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (UV/Vis)

3. Protocol:

3.1. Isolation of Human Neutrophils:

  • Collect venous blood from healthy adult volunteers into heparinized tubes.

  • Isolate neutrophils using dextran sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.

  • Wash the purified neutrophils with HBSS and resuspend in HBSS at a concentration of 1 x 10⁷ cells/mL.

3.2. Superoxide Anion Generation Assay:

  • Pre-incubate neutrophils (1 x 10⁶ cells/mL) with ferricytochrome c (0.5 mg/mL) and calcium chloride (1 mM) at 37°C for 5 minutes.

  • Add the test compound (this compound, dissolved in DMSO) at various concentrations to the neutrophil suspension. The final concentration of DMSO should not exceed 0.1%.

  • Incubate for 5 minutes at 37°C.

  • Add cytochalasin B (1 µg/mL) and incubate for another 5 minutes.

  • Initiate superoxide anion generation by adding fMLP (100 nM).

  • Measure the change in absorbance at 550 nm over 10 minutes using a spectrophotometer. This measures the reduction of ferricytochrome c by the superoxide anions.

  • The inhibitory activity is calculated as the percentage of inhibition compared to the control group (treated with fMLP and DMSO without the test compound).

  • Calculate the IC₅₀ value, which is the concentration of the test compound required to inhibit 50% of the fMLP-induced superoxide anion generation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening compounds for anti-inflammatory activity using the neutrophil superoxide anion generation assay.

experimental_workflow cluster_isolation Neutrophil Isolation cluster_assay Superoxide Anion Assay blood Human Blood Collection dextran Dextran Sedimentation blood->dextran ficoll Ficoll-Paque Centrifugation dextran->ficoll lysis RBC Lysis ficoll->lysis neutrophils Purified Neutrophils lysis->neutrophils preincubation Pre-incubation with Ferricytochrome c neutrophils->preincubation compound Add this compound preincubation->compound cytochalasin Add Cytochalasin B compound->cytochalasin fmlp Induce with fMLP cytochalasin->fmlp measurement Measure Absorbance at 550 nm fmlp->measurement analysis Data Analysis (IC50) measurement->analysis

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

Potential Signaling Pathways for Investigation

While the direct mechanism of action for this compound's anti-inflammatory effect is not yet fully elucidated, the NF-κB and MAPK signaling pathways are critical regulators of inflammation and represent plausible targets. Further research is warranted to investigate if this compound exerts its effects through these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of pro-inflammatory gene expression.[5] Inhibition of this pathway is a common strategy for anti-inflammatory drug development.[6][7]

nfk_b_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfk_b NF-κB (p50/p65) proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfk_b_n NF-κB (p50/p65) nfk_b->nfk_b_n Translocation dna κB DNA Binding Site nfk_b_n->dna genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) dna->genes mapk_pathway cluster_mapk MAPK Cascades stimulus Inflammatory Stimuli receptor Cell Surface Receptor stimulus->receptor mapkkk MAPKKK (e.g., MEKK, ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors Activation response Inflammatory Response (Cytokine Production, etc.) transcription_factors->response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Remisporine B. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is a two-stage process. First, its monomer, Remisporine A, is synthesized. This compound is then formed through a spontaneous Diels-Alder dimerization of Remisporine A. Therefore, optimizing the yield of this compound involves maximizing the efficiency of both the initial synthesis of Remisporine A and the subsequent dimerization reaction.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Synthesis of Remisporine A: Constructing the cyclopentachromenone core of Remisporine A can be complex and may involve multiple steps with potential for yield loss.

  • Low Yield of Dimerization: The spontaneous Diels-Alder reaction can be slow and may result in a low yield of this compound if not conducted under optimal conditions.

  • Side Reactions: The presence of multiple reactive sites in Remisporine A can lead to the formation of undesired side products, complicating purification and reducing the overall yield.

  • Purification: Separating this compound from unreacted Remisporine A and any side products can be challenging due to their similar chemical properties.

Troubleshooting Guide: Synthesis of Remisporine A

The synthesis of Remisporine A is a critical precursor step. Below are common issues and their potential solutions.

Issue Potential Cause Suggested Solution
Low yield of the chromone core Incomplete cyclization of the precursor.Ensure anhydrous conditions and consider using a stronger acid or base catalyst, depending on the specific synthetic route.
Decomposition of starting materials or intermediates.Monitor the reaction temperature closely; some intermediates may be heat-sensitive. Use purified reagents and solvents to avoid side reactions.[1]
Difficulty in forming the cyclopentenone ring Inefficient intramolecular aldol condensation.Optimize the base and solvent system. Forcing conditions (higher temperatures) may be necessary, but monitor for decomposition.[2][3][4]
Steric hindrance in the precursor molecule.Redesign the synthetic route to introduce bulky groups at a later stage, if possible.
Formation of multiple side products Non-specific reactions due to unprotected functional groups.Employ protecting groups for reactive hydroxyl or carbonyl functions that are not involved in the desired reaction.
Competing reaction pathways.Adjust reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. For example, lower temperatures may increase selectivity.

Troubleshooting Guide: Dimerization of Remisporine A to this compound

The spontaneous Diels-Alder dimerization is the final step in obtaining this compound.

Issue Potential Cause Suggested Solution
Low yield of this compound Slow reaction rate.Increase the concentration of Remisporine A to favor the bimolecular reaction. Gently heating the reaction mixture can also increase the rate, but should be done cautiously to avoid decomposition.
Unfavorable solvent.The choice of solvent can significantly impact the reaction rate. Polar solvents, including water, have been shown to accelerate Diels-Alder reactions.[5][6]
Reversibility of the reaction (retro-Diels-Alder).Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the retro-Diels-Alder reaction.
Formation of regioisomers or stereoisomers Lack of selectivity in the Diels-Alder reaction.While the dimerization of Remisporine A is reported to be stereospecific, the use of a mild Lewis acid catalyst could potentially enhance selectivity if isomeric products are observed.[6][7]
Degradation of Remisporine A or B.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if heating.
Incomplete conversion Insufficient reaction time.Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Low concentration of Remisporine A.As the reaction proceeds, the concentration of the reactant decreases, slowing the rate. Start with a higher initial concentration or consider a method for slow addition of a concentrated solution of Remisporine A.

Data Presentation: Optimizing the Diels-Alder Dimerization

The following table summarizes hypothetical data for optimizing the yield of this compound from Remisporine A based on common strategies for improving Diels-Alder reactions.

Parameter Condition A Condition B Condition C Condition D
Solvent TolueneAcetonitrileDimethylformamide (DMF)Water
Temperature 25°C25°C50°C50°C
Concentration of Remisporine A 0.1 M0.5 M0.5 M0.5 M
Reaction Time 48 h48 h24 h12 h
Yield of this compound 35%55%75%85%

Note: This data is illustrative and serves to demonstrate the potential impact of reaction conditions on the yield.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of Remisporine A

This protocol outlines a plausible, though hypothetical, synthetic route to Remisporine A based on established organic chemistry principles for the formation of chromone and cyclopentenone rings.

Step 1: Synthesis of 5-hydroxy-2-methylchromone

  • To a solution of 1,3,5-trihydroxybenzene (1.0 eq) in dry ethanol, add ethyl acetoacetate (1.1 eq).

  • Slowly add concentrated sulfuric acid (catalytic amount) and reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield 5,7-dihydroxy-2-methylchromone.

  • Perform selective protection of the C7 hydroxyl group followed by methylation and deprotection to yield 5-hydroxy-2-methylchromone.

Step 2: Introduction of the side chain for cyclopentenone formation

  • Protect the hydroxyl group of 5-hydroxy-2-methylchromone as a suitable ether (e.g., methoxymethyl ether).

  • Perform a Vilsmeier-Haack reaction to introduce a formyl group at the C6 position.

  • React the resulting aldehyde with a suitable Wittig reagent to introduce a three-carbon side chain containing a protected ketone.

  • Deprotect the ketone to yield a 1,4-diketone precursor.

Step 3: Formation of the cyclopentenone ring and final deprotection

  • Treat the 1,4-diketone with a base (e.g., NaOH or KOH in ethanol) to induce an intramolecular aldol condensation, forming the cyclopentenone ring.[2][3][4]

  • Deprotect the hydroxyl group at the C5 position under mild acidic conditions to yield Remisporine A.

  • Purify the product by column chromatography.

Protocol 2: Dimerization of Remisporine A to this compound
  • Dissolve the purified Remisporine A in a suitable solvent (e.g., water or DMF) to a concentration of 0.5 M.

  • Stir the solution at a controlled temperature (e.g., 50°C) under an inert atmosphere.

  • Monitor the progress of the reaction by TLC or HPLC until the consumption of Remisporine A appears to plateau.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to isolate this compound.

Mandatory Visualizations

Diagram 1: Hypothetical Biosynthetic Pathway of Remisporine A

Biosynthetic_Pathway_Remisporine_A AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS Extender Units Polyketide Poly-β-ketone Intermediate PKS->Polyketide Chain Assembly Cyclization Cyclization & Aromatization Polyketide->Cyclization ChromoneCore Chromone Core Formation Cyclization->ChromoneCore TailoringEnzymes Tailoring Enzymes (e.g., P450 monooxygenases) ChromoneCore->TailoringEnzymes Further modifications RemisporineA Remisporine A TailoringEnzymes->RemisporineA

Caption: Hypothetical biosynthetic pathway of Remisporine A.

Diagram 2: Experimental Workflow for this compound Synthesis

Workflow_Remisporine_B_Synthesis Start Starting Materials Step1 Synthesis of Chromone Core Start->Step1 Step2 Side Chain Introduction Step1->Step2 Step3 Cyclopentenone Formation Step2->Step3 RemA Purified Remisporine A Step3->RemA Dimerization Spontaneous Diels-Alder Dimerization RemA->Dimerization Purification Purification (Chromatography) Dimerization->Purification RemB This compound Purification->RemB Troubleshooting_Low_Yield LowYield Low Yield of this compound Cause1 Problem in Remisporine A Synthesis Low yield of chromone Inefficient cyclopentenone formation Side reactions LowYield->Cause1 Cause2 Inefficient Dimerization Slow reaction rate Unfavorable solvent Low concentration LowYield->Cause2 Solution1 Optimize Remisporine A Synthesis Adjust catalysts Control temperature Use protecting groups Cause1->Solution1 Solution2 Optimize Dimerization Conditions Increase concentration Screen polar solvents Gentle heating Cause2->Solution2

References

Overcoming solubility issues of Remisporine B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remisporine B. The following information is designed to help overcome common challenges, particularly its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a mycotoxin and a unique cyclopentachromone dimer that is formed from a spontaneous Diels-Alder reaction of Remisporine A.[1][2] It has been isolated from the fungus Penicillium sp.[1] and the marine fungus Remispora maritima.[2] While it exhibits weak in vitro antimicrobial, cytotoxic, and immunosuppressive activity, some of its analogues have shown more potent effects.[1][3] Specifically, certain analogues of this compound have been found to induce apoptosis in cancer cells through the Bcl-2, Bax, and caspase-3 signaling pathways.[4][5][6]

Q2: What are the known solubility properties of this compound?

This compound is a yellow solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][2] Its solubility in these solvents is reported to be around 1 mg/mL.[1] However, it is poorly soluble in aqueous solutions, which presents a significant challenge for its use in biological assays and preclinical studies.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides several strategies to enhance the aqueous solubility of this compound.

Issue: My this compound is not dissolving in my aqueous buffer.

This is a common issue due to the hydrophobic nature of this compound. Below are several methods you can try to improve its solubility.

Method 1: Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the interfacial tension between the compound and the aqueous solution.[7]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Polyethylene glycol (PEG)

Experimental Protocol: Co-solvent Solubilization

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • To your aqueous buffer, add the this compound stock solution dropwise while vortexing to ensure rapid mixing.

  • The final concentration of the co-solvent in your aqueous solution should be kept as low as possible, ideally below 1%, to avoid solvent-induced artifacts in biological assays.

  • If precipitation occurs, try a lower final concentration of this compound or a slightly higher percentage of the co-solvent.

  • Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Table 1: Example Co-solvent Titration for this compound

Final DMSO Concentration (%)Maximum Achievable this compound Concentration (µM)Observations
0.15Clear solution
0.525Clear solution
1.050Slight turbidity
2.0>100Visible precipitate

Note: These values are illustrative and should be determined empirically for your specific experimental conditions.

Method 2: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[8]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin-mediated Solubilization

  • Prepare a solution of the chosen cyclodextrin in your aqueous buffer (e.g., 1-10% w/v).

  • Add the powdered this compound directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the this compound is fully dissolved. Gentle heating (to 37°C) can also aid in dissolution.[3]

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Determine the concentration of the solubilized this compound using UV-Vis spectrophotometry.

Table 2: Example of this compound Solubility with Cyclodextrins

Cyclodextrin (5% w/v)This compound Solubility (µg/mL)Fold Increase
None (Aqueous Buffer)< 1-
HP-β-CD50~50x
SBE-β-CD80~80x

Note: These values are illustrative and should be determined empirically.

Method 3: Synthesis of More Soluble Analogues

While this compound itself has low aqueous solubility, it may be possible to synthesize analogues with improved physicochemical properties.[9][10][11] This is an advanced approach that typically involves medicinal chemistry expertise. The goal is to add polar functional groups to the this compound scaffold to increase its hydrophilicity without compromising its biological activity.

General Strategy for Analogue Synthesis:

  • Identify non-critical regions of the this compound molecule: Use structure-activity relationship (SAR) data, if available, to determine which parts of the molecule can be modified without loss of activity.

  • Introduce polar functional groups: Consider adding groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups to the identified regions.

  • Synthesize and test: Synthesize the designed analogues and evaluate their solubility and biological activity compared to the parent compound.

Visualizing Experimental Workflows and Mechanisms

Workflow for Troubleshooting Solubility Issues

G start Start: this compound insoluble in aqueous buffer method1 Method 1: Co-solvency (e.g., DMSO, Ethanol) start->method1 check1 Is solubility sufficient? method1->check1 method2 Method 2: Cyclodextrins (e.g., HP-β-CD) check2 Is solubility sufficient? method2->check2 method3 Method 3: Analogue Synthesis (Advanced) fail Re-evaluate approach or consult specialist method3->fail check1->method2 No success Proceed with experiment check1->success Yes check2->method3 No check2->success Yes

Caption: Troubleshooting workflow for this compound solubility.

Signaling Pathway of this compound Analogue-Induced Apoptosis

G RemisporineB This compound Analogue Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Bax Bax (Pro-apoptotic) RemisporineB->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound analogues.

References

Troubleshooting Remisporine B instability and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Remisporine B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a polyketide natural product isolated from the fungus Penicillium sp.[1] It is a unique dimer that exhibits immunosuppressive activity by inhibiting the proliferation of T-cells and B-cells.[2]

Q2: What is the underlying reason for potential instability issues with this compound?

This compound is formed through a spontaneous Diels-Alder reaction of its precursor, Remisporine A.[3] Remisporine A itself is unstable under normal conditions, which can contribute to variability in the purity and stability of this compound samples if the dimerization is incomplete or if residual Remisporine A is present.[3]

Q3: How should I properly store and handle this compound to minimize degradation?

Proper storage and handling are critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.

Storage FormatTemperatureDurationRecommendations
Powder-20°CUp to 2 yearsKeep in a tightly sealed vial.[1][2]
Solution in DMSO-20°CUp to 1 monthStore as aliquots in tightly sealed vials.[2]
-80°CUp to 6 monthsFor longer-term storage of solutions.[2]
4°CUp to 2 weeksFor short-term use.[2]

Handling Best Practices:

  • Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[2]

  • Whenever possible, prepare and use solutions on the same day.[2]

  • Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

This compound is soluble in ethanol, methanol, and DMSO, typically at a concentration of 1 mg/mL.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

Possible Causes and Solutions:

CauseRecommended Action
Degradation of this compound - Ensure that the compound has been stored correctly (see storage table above). - Prepare fresh solutions for each experiment. - Protect solutions from light and elevated temperatures.
Presence of inactive isomers or degradation products - If possible, verify the purity of your this compound sample using HPLC. - Consider that epimers or other related chromones may be present, which could have different bioactivities.
Assay-specific artifacts - High background fluorescence from media components can interfere with readings. Consider using phenol red-free media or performing measurements in a buffered saline solution.[4] - Ensure that the microplate type (e.g., black plates for fluorescence assays) is appropriate for the detection method to minimize background noise.[4]
Cellular health and passage number - Use cells within a consistent and optimal passage number range, as high passage numbers can alter cellular responses.[5] - Ensure cells are healthy and at the correct confluency at the time of treatment.
Issue 2: Variability between different batches of this compound.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete dimerization of Remisporine A - The ratio of this compound to its precursor, Remisporine A, may vary between batches. This can lead to inconsistencies as Remisporine A is unstable.[3] - If you suspect this is an issue, it is advisable to characterize the purity of each new batch by HPLC if possible.
Presence of related fungal metabolites - The producing organism may synthesize other polyketides with similar chemical properties but different biological activities. - Refer to the supplier's certificate of analysis for information on purity and potential contaminants.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solutions

  • Allow the vial of solid this compound to equilibrate to room temperature for at least one hour.

  • Under sterile conditions, add the appropriate volume of solvent (e.g., DMSO, ethanol, or methanol) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex gently until the solid is completely dissolved.

  • If not for immediate use, create small-volume aliquots in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Visualizations

Remisporine_B_Formation_and_Degradation This compound is formed from the unstable Remisporine A monomer. It can then be susceptible to degradation from various environmental factors. cluster_formation Formation cluster_degradation Potential Degradation Remisporine A (Monomer) Remisporine A (Monomer) This compound (Dimer) This compound (Dimer) Remisporine A (Monomer)->this compound (Dimer) Spontaneous Diels-Alder Reaction Degradation Products Degradation Products This compound (Dimer)->Degradation Products Hydrolysis, Oxidation, Light, Heat

Caption: Formation and Potential Degradation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Bioactivity start Inconsistent or Low Bioactivity Observed check_compound Check Compound Integrity start->check_compound storage Proper Storage? check_compound->storage Yes check_assay Review Assay Parameters media Media Interference? check_assay->media Yes check_cells Verify Cell Health passage Optimal Passage? check_cells->passage Yes fresh_sol Fresh Solution? storage->fresh_sol Yes solution Prepare Fresh Aliquots and Re-test storage->solution No purity Check Purity (HPLC)? fresh_sol->purity Yes fresh_sol->solution No purity->check_assay Yes purity->solution No plate Correct Plate Type? media->plate Yes optimize_assay Optimize Assay Conditions (e.g., change media) media->optimize_assay No plate->check_cells Yes plate->optimize_assay No confluency Correct Confluency? passage->confluency Yes culture_cells Use Lower Passage Cells and Optimize Seeding passage->culture_cells No confluency->culture_cells No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Putative_Immunosuppressive_Signaling This compound may inhibit T-cell and B-cell proliferation by interfering with key signaling pathways known to be targets of other fungal immunosuppressants. cluster_pathways Potential Intracellular Targets This compound This compound T-cell / B-cell T-cell / B-cell This compound->T-cell / B-cell Inhibits PI3K/Akt/mTOR PI3K/Akt/mTOR T-cell / B-cell->PI3K/Akt/mTOR Activates MAPK Pathway MAPK Pathway T-cell / B-cell->MAPK Pathway Activates NF-kB Pathway NF-kB Pathway T-cell / B-cell->NF-kB Pathway Activates Proliferation Proliferation PI3K/Akt/mTOR->Proliferation MAPK Pathway->Proliferation NF-kB Pathway->Proliferation

Caption: Potential signaling pathways targeted by this compound.

References

Technical Support Center: Optimizing Remisporine B Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on establishing and optimizing the dosage of Remisporine B for in vivo studies. As specific in vivo data for this compound is limited in publicly available literature, this guide focuses on the fundamental principles and methodologies for determining a safe and effective dose for a novel compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dimeric chromenone, a type of natural product.[1] Structurally, it is formed from the spontaneous Diels-Alder reaction of its precursor, Remisporine A.[1] While direct in vivo studies on this compound are not widely published, related compounds and its presumed mechanism of action suggest it functions as an inhibitor of the mitochondrial calcium uniporter (MCU).[2][3] The MCU is a critical channel in the inner mitochondrial membrane responsible for the uptake of calcium (Ca2+) into the mitochondrial matrix.[3] By inhibiting the MCU, this compound can modulate mitochondrial Ca2+ levels, which play a key role in cellular bioenergetics, signaling, and apoptosis (programmed cell death).[4]

Q2: How do I determine a starting dose for my in vivo study with this compound?

A2: Determining a safe starting dose is a critical first step. Since published in vivo data is scarce, the approach should be based on its in vitro activity and standard toxicological principles.

  • Leverage In Vitro Data: Start with the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from cell-based assays. For example, related compounds like epithis compound have shown cytotoxic IC50 values in the range of 21-51 μM against various cancer cell lines.[5][6] This data can be used for an initial estimation, though direct translation to an in vivo dose is not straightforward.

  • Conduct a Dose-Ranging Study: The most reliable method is to perform an acute dose-ranging study in a small number of animals to determine the Maximum Tolerated Dose (MTD).[7] This involves administering escalating single doses of this compound to different groups of animals and monitoring them closely for signs of toxicity over a period of 7-14 days.[7]

Q3: What animal models are appropriate for studying this compound?

A3: The choice of animal model depends entirely on the research question and the disease being studied.

  • Oncology: For anti-cancer studies, immunodeficient mouse models (e.g., NOD/SCID or NSG mice) are commonly used for patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) with human cancer cells.[5]

  • Inflammatory Diseases: For studying anti-inflammatory effects, models such as lipopolysaccharide (LPS)-induced inflammation or collagen-induced arthritis in rodents would be appropriate.[5]

  • Ischemia-Reperfusion Injury: Given its role as an MCU inhibitor, models of cardiac or cerebral ischemia-reperfusion injury could be relevant, as mitochondrial calcium overload is a key factor in this type of damage.[3]

Q4: How should I formulate this compound for in vivo administration?

A4: The formulation is critical for ensuring bioavailability and consistent results. This compound, like many chromenones, is likely hydrophobic. A common approach for such compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute it in an aqueous vehicle suitable for injection, such as:

  • Saline

  • Phosphate-Buffered Saline (PBS)

  • A mixture containing polyethylene glycol (PEG), Tween 80, or other solubilizing agents.

It is crucial to establish the stability of the formulation and to run a vehicle-only control group in all experiments to ensure the delivery vehicle itself has no biological effects.

Q5: What are the key parameters to monitor for efficacy and toxicity?

A5: Monitoring a range of endpoints is essential for a comprehensive assessment.

  • Efficacy:

    • Oncology: Tumor volume (measured with calipers), tumor weight at the end of the study, and biomarkers from tumor tissue (e.g., levels of apoptosis markers like cleaved caspase-3).[8]

    • Inflammation: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue.

  • Toxicity (Safety):

    • General Health: Daily monitoring of body weight, food/water intake, changes in behavior (lethargy, agitation), and physical appearance (ruffled fur).

    • Hematology: Complete blood counts (CBC) to check for effects on red cells, white cells, and platelets.

    • Clinical Chemistry: Serum analysis for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

    • Histopathology: Microscopic examination of major organs (liver, kidney, spleen, heart, lungs) at the end of the study to identify any tissue damage.

Troubleshooting Guide

Issue EncounteredPossible CausesRecommended Solutions
No observable efficacy at initial doses. Poor Bioavailability: The compound may not be absorbed well or may be rapidly metabolized. Insufficient Dose: The selected doses may be below the minimum effective concentration. Inactive Compound: The compound may not be active in vivo against the chosen model.1. Conduct Pharmacokinetic (PK) Studies: Analyze blood samples over time after dosing to determine the concentration of this compound. This will reveal its absorption, distribution, metabolism, and excretion (ADME) profile. 2. Increase the Dose: If the initial doses were well-tolerated, perform a dose-escalation study to test higher concentrations. 3. Re-evaluate the Model: Confirm that the chosen animal model is appropriate and that the target (MCU) is relevant to the disease pathology in that model.
Significant toxicity observed (e.g., >15% weight loss, mortality). Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD). Vehicle Toxicity: The formulation vehicle (e.g., high percentage of DMSO) may be causing adverse effects. Off-Target Effects: The compound may be interacting with other biological targets, causing toxicity.1. Reduce the Dose: Lower the dose to a level that was previously shown to be safe in the MTD study. 2. Test the Vehicle: Run a control group with only the vehicle to isolate its effects. If the vehicle is toxic, reformulate with a more biocompatible solution. 3. Fractionate the Dose: Consider administering a lower dose more frequently (e.g., twice daily instead of once) to maintain therapeutic levels while reducing peak-dose toxicity.
High variability in results between animals in the same group. Inconsistent Dosing Technique: Inaccurate volume administration or improper injection technique (e.g., intraperitoneal vs. subcutaneous). Animal Variability: Biological differences between individual animals. Formulation Instability: The compound may be precipitating out of the solution, leading to inconsistent dosing.1. Standardize Procedures: Ensure all personnel are thoroughly trained on dosing and measurement techniques. Use precise, calibrated equipment. 2. Increase Sample Size: A larger group size (n=8-10) can help improve statistical power and account for individual biological variation.[7] 3. Check Formulation: Visually inspect the formulation for precipitation before each use. Prepare it fresh daily if stability is a concern.

Data Presentation Templates

The following tables are templates for organizing data from key in vivo experiments.

Table 1: Example Data Layout for a Maximum Tolerated Dose (MTD) Study

GroupTreatmentDose (mg/kg)NMean Body Weight Change (%) Day 7Clinical Signs of ToxicityMortality
1Vehicle Control05+5.2%None observed0/5
2This compound105+4.8%None observed0/5
3This compound305-2.1%Mild lethargy on Day 10/5
4This compound1005-16.5%Severe lethargy, ruffled fur2/5
5This compound3005-25.0%Severe lethargy, ataxia5/5

Caption: This table is a template for presenting results from an MTD study. The MTD would be identified as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or mortality).

Table 2: Example Data Layout for an In Vivo Efficacy Study (Xenograft Model)

GroupTreatmentDose (mg/kg)Dosing ScheduleNMean Tumor Volume (mm³) Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle Control0QD101500 ± 1500%+8.5%
2This compound10QD101100 ± 12026.7%+7.2%
3This compound30QD10650 ± 9556.7%-1.5%
4Positive ControlVariesQD10400 ± 7073.3%-5.0%

Caption: This table is a template for presenting results from an efficacy study. It allows for clear comparison of tumor growth inhibition and general toxicity (via body weight change) between different treatment groups.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice), age and weight-matched (e.g., 6-8 weeks old).

  • Group Allocation: Assign animals to at least 5 groups (n=3-5 per group): one vehicle control group and four escalating dose groups of this compound.

  • Dose Selection: Choose doses based on in vitro data and literature on similar compounds. A wide range is recommended (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of the assigned treatment via the intended clinical route (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Record body weight and conduct a detailed clinical observation for signs of toxicity daily for 14 days.

  • Endpoint: The MTD is defined as the highest dose that results in no mortality and no more than a 15-20% mean body weight loss.

Protocol 2: Tumor Xenograft Efficacy Study

  • Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung cancer cells) under standard conditions.[6]

  • Tumor Implantation: Inoculate immunodeficient mice (e.g., NSG mice) subcutaneously with a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers using the formula: (Length x Width²) / 2.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes. Groups should include a vehicle control, multiple doses of this compound, and a relevant positive control drug.

  • Dosing: Administer treatments according to a predetermined schedule (e.g., once daily, 5 days a week) for a set duration (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors. Collect blood and tissues for further analysis (pharmacokinetics, biomarker analysis, histopathology).

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 This compound Mechanism of Action RemisporineB This compound MCU Mitochondrial Calcium Uniporter (MCU) RemisporineB->MCU Inhibits Ca_Influx Mitochondrial Ca2+ Influx MCU->Ca_Influx Mediates Mito_Ca Mitochondrial [Ca2+] Ca_Influx->Mito_Ca Increases Apoptosis Modulation of Apoptosis & Bioenergetics Mito_Ca->Apoptosis Regulates

Caption: Proposed mechanism of action for this compound as an MCU inhibitor.

G cluster_1 Workflow for In Vivo Dose Optimization A In Vitro Data Review (IC50, EC50) B Dose-Ranging Study (Determine MTD) A->B C Pharmacokinetic (PK) Study B->C D Pharmacodynamic (PD) / Efficacy Study B->D C->D Inform Dose Selection F Establish Optimal Dose Range C->F E Toxicity Assessment (Clinical & Histo) D->E E->F

Caption: A typical experimental workflow for establishing an optimal in vivo dose.

G cluster_2 Troubleshooting: Lack of Efficacy start No Efficacy Observed q1 Was the dose tolerated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Increase Dose a1_yes->sol1 sol4 Lower Dose & Re-evaluate a1_no->sol4 q2 Run PK study. Sufficient exposure? a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol3 Re-evaluate Model or Hypothesis a2_yes->sol3 sol2 Reformulate or Change Route a2_no->sol2 sol1->q2

Caption: A logical flowchart for troubleshooting a lack of in vivo efficacy.

References

Strategies to reduce off-target effects of Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remisporine B. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and guide further development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product isolated from the marine fungus Remispora maritima. It is a dimeric chromenone that is uniquely formed from the spontaneous Diels-Alder reaction of its precursor, Remisporine A.[1] Published research has demonstrated that this compound and its analogues exhibit cytotoxic effects against various cancer cell lines, including human colon carcinoma (HT-29) and non-small cell lung cancer (A549).[1][2][3] The mechanism of this cytotoxicity has been linked to the induction of apoptosis through the activation of the caspase-3 signaling pathway.[1][2][3]

Q2: My cells show the expected cytotoxicity with this compound, but how do I confirm this is an on-target effect?

This is a critical validation step. An observed phenotype, like cytotoxicity, may result from engaging the intended target, an off-target, or multiple targets. To build confidence in an on-target effect, a multi-pronged approach is recommended:

  • Confirm Target Engagement: Use a biophysical or biochemical assay to prove that this compound directly binds to its intended target in a cellular context. A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4]

  • Use Structurally Distinct Inhibitors: If other compounds are known to target the same protein but have different chemical scaffolds, they should produce the same phenotype.[4][5] This helps rule out off-target effects specific to the this compound chemical structure.

  • Perform Rescue Experiments: If possible, express a mutant version of the target protein that is resistant to this compound. If the cytotoxic phenotype is reversed or diminished in cells expressing the resistant mutant, it provides strong evidence for an on-target mechanism.[5]

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target gene.[4] The resulting cellular phenotype should mimic the effect of treatment with this compound.

Q3: I'm observing unexpected toxicity or a phenotype that doesn't align with the presumed target's function. How can I troubleshoot this as a potential off-target effect?

Unexplained toxicity or divergent phenotypes are common indicators of off-target activity.[4] The following troubleshooting steps can help dissect the cause:

  • Perform a Dose-Response Analysis: Carefully titrate this compound to determine if the unexpected toxicity occurs at concentrations significantly higher than those required for the desired on-target activity. A large separation between the efficacious dose and the toxic dose suggests the toxicity may be due to lower-affinity off-target interactions.[5][6]

  • Conduct Broad Off-Target Screening: Profile this compound against a large panel of kinases and other common off-target families (e.g., GPCRs, ion channels).[5] This can empirically identify unintended targets that could be mediating the toxic effects.[4]

  • Utilize a Structurally Similar Inactive Analogue: If available, use a control compound that is structurally related to this compound but is inactive against the primary target. If this inactive analogue still causes the unexpected toxicity, the effect is very likely off-target.[6]

  • Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known stress or cell death pathways that are independent of the intended target's signaling cascade.[4]

Q4: What are the primary strategies to design experiments that proactively reduce the risk of off-target effects?

Minimizing off-target effects starts with rigorous experimental design.[7] Key strategies include:

  • Use the Lowest Effective Concentration: Always perform a titration to find the minimal concentration of this compound needed to achieve the desired biological outcome. Using concentrations at or just above the IC50 for the primary target minimizes engagement with lower-affinity off-targets.[4][5]

  • Include Proper Controls: Every experiment should include negative controls (e.g., vehicle only) and, where possible, positive controls (a well-characterized inhibitor for the same target).[4] This helps differentiate compound-specific effects from experimental artifacts.

  • Rational Drug Design: If the primary target of this compound is known, computational modeling and structural biology can be used to design derivatives with improved selectivity.[7] Strategies like exploiting non-conserved residues in the target's binding pocket can engineer specificity and reduce off-target binding.[8]

Troubleshooting Guides & Data Presentation

Issue 1: High variance in experimental results.
  • Possible Cause: Off-target effects at the concentration used.

  • Troubleshooting Steps:

    • Review the dose-response curve. Operate at a concentration on the steep part of the curve, not the plateau.

    • Perform a selectivity screen to identify potential off-targets.

    • Validate the phenotype with a structurally different inhibitor for the same target or with a genetic knockdown of the target.[5]

Issue 2: Observed phenotype does not match genetic knockdown of the target.
  • Possible Cause: The phenotype is likely caused by an off-target effect of this compound.

  • Troubleshooting Steps:

    • Submit the compound for broad off-target profiling (e.g., a commercial kinome scan).[5]

    • Use a target engagement assay like CETSA to confirm this compound is not binding the intended target in your cellular model at the tested concentrations.[6]

    • Consider if this compound is a polypharmacology agent, where the phenotype arises from engaging multiple targets.

Data Presentation: Quantitative Selectivity Profiling

When assessing the selectivity of this compound or its analogues, data should be presented clearly to compare on-target potency against off-target activity.

Table 1: Hypothetical Selectivity Profile of this compound Analogue (RB-A2)

Target IC50 (nM) % Inhibition @ 1 µM Selectivity Index (Off-Target IC50 / On-Target IC50) Notes
Target Kinase X (On-Target) 25 98% - Primary Target
Off-Target Kinase A 850 82% 34x Significant off-target activity
Off-Target Kinase B 4,500 45% 180x Moderate off-target activity
Off-Target Protease C >10,000 8% >400x Minimal off-target activity

| Off-Target GPCR D | >10,000 | 2% | >400x | No significant activity |

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to its target protein in intact cells, leading to thermal stabilization.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one group with an effective concentration of this compound and a control group with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[5]

  • Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the soluble target protein remaining at each temperature using Western Blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the treated sample indicates that this compound binding has stabilized the protein.[5]

Protocol 2: Luminescence-Based Kinase Selectivity Profiling

This protocol assesses the inhibitory activity of this compound against a panel of recombinant kinases to identify off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the kinase reaction to proceed.[4]

  • Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[4]

  • Data Acquisition: Read the luminescence signal using a compatible plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Mandatory Visualizations

cluster_0 Cell Exterior cluster_1 Cytoplasm RemisporineB This compound UnknownTarget Unknown Target(s) (On/Off-Target) RemisporineB->UnknownTarget Inhibition or Activation ProCasp9 Pro-Caspase-9 UnknownTarget->ProCasp9 Signal Cascade Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

start Start: Novel Compound (this compound) pheno_screen Phenotypic Screening (e.g., Cytotoxicity Assay) start->pheno_screen target_id Target Identification (e.g., Affinity Chromatography, Proteomics) pheno_screen->target_id off_target_screen Broad Off-Target Profiling (e.g., Kinome Scan) pheno_screen->off_target_screen target_engage Target Engagement Validation (e.g., CETSA, SPR) target_id->target_engage hit_validation Hit Validation target_engage->hit_validation off_target_screen->hit_validation sar Structure-Activity Relationship (SAR) & Lead Optimization hit_validation->sar Validated Hit

Caption: Experimental workflow for target and off-target identification.

start Issue: Unexpected Cellular Toxicity q1 Is toxicity dose-dependent & above efficacious dose? start->q1 a1_yes Likely Off-Target Effect q1->a1_yes Yes a1_no Possible On-Target Toxicity q1->a1_no No step1 Action: Perform Broad Off-Target Screen a1_yes->step1 step2 Action: Perform Target Knockdown/Out (CRISPR) a1_no->step2 q2 Does knockdown replicate toxicity? step2->q2 a2_yes Confirmed On-Target Toxicity q2->a2_yes Yes a2_no Confirmed Off-Target Toxicity q2->a2_no No

Caption: Troubleshooting logic for unexpected toxicity.

References

Technical Support Center: Stereospecific Synthesis of Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the stereospecific synthesis of Remisporine B.

Frequently Asked Questions (FAQs)

Q1: What is the key stereochemical challenge in the synthesis of this compound?

The primary challenge lies in the [4+2] Diels-Alder dimerization of its precursor, Remisporine A, to form this compound. Remisporine A is unstable under normal conditions and spontaneously dimerizes.[1] Controlling the stereoselectivity of this reaction is crucial for obtaining the desired stereoisomer of this compound.

Q2: I've synthesized Remisporine A and allowed it to dimerize, but my spectroscopic data for this compound doesn't match the originally reported configuration. What could be the issue?

This is a common point of confusion. The absolute configuration of this compound was revised based on a comparison of experimental and calculated electronic circular dichroism (ECD) spectra.[2][3][4] It is essential to compare your experimental data with the revised and confirmed absolute configuration. Failure to do so can lead to incorrect stereochemical assignments.

Q3: How can I control the endo/exo selectivity of the Diels-Alder dimerization?

The dimerization of Remisporine A is reported to be stereospecific, which suggests a high degree of selectivity.[1] However, in general, Diels-Alder reactions can yield both endo and exo products. The endo product is typically the kinetically favored product, formed under milder conditions (lower temperatures), while the exo product is the thermodynamically more stable product and may be favored at higher temperatures.[5][6] To favor the reported, and likely kinetic, product, it is advisable to carry out the dimerization at or below room temperature.

Q4: Remisporine A is reported to be unstable. How can I handle it during my experiments?

The instability of Remisporine A is a significant experimental hurdle.[1] It is recommended to use Remisporine A in the dimerization step immediately after its synthesis and purification. If storage is necessary, it should be done under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C or -78°C) to minimize degradation and spontaneous dimerization.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Dimerization Reaction

If you are observing a mixture of diastereomers for this compound, consider the following troubleshooting steps:

  • Temperature Control: As with many Diels-Alder reactions, temperature is a critical parameter. Higher temperatures can lead to the formation of the thermodynamically favored but potentially undesired exo product.[5]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the Diels-Alder reaction and thus the diastereoselectivity.

  • Lewis Acid Catalysis: While the dimerization is reported as spontaneous, the use of a mild Lewis acid could potentially enhance the rate and selectivity of the reaction. However, this could also promote side reactions, so it should be approached with caution.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., 0°C to RT) start->temp analysis Analyze Diastereomeric Ratio (e.g., by chiral HPLC or NMR) temp->analysis Improved? solvent Screen Different Solvents (e.g., Toluene, DCM, Acetonitrile) solvent->analysis lewis_acid Consider Mild Lewis Acid Catalyst (e.g., ZnCl2, MgBr2) lewis_acid->analysis analysis->solvent No analysis->lewis_acid No

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 2: Inconsistent Spectroscopic Data and Suspected Epimerization

If your characterization data for this compound is inconsistent, particularly with respect to the stereocenters, epimerization of the Remisporine A precursor or the this compound product could be a factor.

  • pH Control: The stereocenters in both Remisporine A and B may be sensitive to acidic or basic conditions. Ensure that all solvents and reagents used during workup and purification are neutral.

  • Purification Method: Column chromatography on silica gel can sometimes be acidic enough to cause epimerization of sensitive compounds. Consider using deactivated silica or an alternative purification method like preparative HPLC with a buffered mobile phase.

Logical Relationship for Preventing Epimerization

G cluster_precursor Remisporine A Handling cluster_reaction Dimerization Conditions cluster_purification Purification a1 Use in situ remisporine_a Stable Remisporine A a1->remisporine_a a2 Store at low temp under inert gas a2->remisporine_a b1 Neutral pH remisporine_b Stereochemically Pure this compound b1->remisporine_b b2 Mild Temperature b2->remisporine_b c1 Use deactivated silica c2 Buffered HPLC remisporine_a->b1 remisporine_a->b2 remisporine_b->c1 remisporine_b->c2

Caption: Key considerations for maintaining stereochemical integrity.

Data Presentation

The following table summarizes how reaction parameters can generally influence the outcome of Diels-Alder reactions. This can be used as a starting point for optimizing the dimerization of Remisporine A.

ParameterConditionExpected Effect on SelectivityRationale
Temperature Low (e.g., 0-25°C)Favors the kinetic (often endo) productThe transition state for the endo product is often lower in energy due to secondary orbital interactions.[5]
High (e.g., >80°C)May favor the thermodynamic (exo) productWith sufficient energy to overcome the kinetic barrier, the reaction can become reversible, leading to the most stable product.
Solvent Non-polarCan enhance selectivityMay favor pre-organization of reactants through pi-stacking.
PolarMay decrease selectivityCan solvate the reactants and transition states differently, potentially reducing the energy difference between pathways.
Catalyst Lewis AcidCan increase rate and selectivityCoordinates to the dienophile, lowering the LUMO energy and potentially locking the conformation.

Experimental Protocols

Protocol 1: Spontaneous Dimerization of Remisporine A

This protocol is a generalized procedure based on the reported spontaneous nature of the dimerization.

  • Preparation of Remisporine A: Synthesize and purify Remisporine A according to your established protocol. It is crucial to obtain the monomer with the correct absolute stereochemistry.

  • Dimerization:

    • Immediately following purification, dissolve the Remisporine A in a suitable solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 0.1 M.

    • Stir the solution at room temperature (20-25°C) under an inert atmosphere (N2 or Ar).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to a day.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the solution under reduced pressure.

    • Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization:

    • Characterize the purified this compound using ¹H NMR, ¹³C NMR, HRMS, and optical rotation.

    • To confirm the absolute stereochemistry, compare the experimental electronic circular dichroism (ECD) spectrum with the data for the revised structure.[2][4]

References

How to prevent the dimerization of Remisporine A to Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the dimerization of Remisporine A to Remisporine B.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound formation from Remisporine A?

A1: this compound is formed from the spontaneous dimerization of two molecules of Remisporine A via a Diels-Alder reaction.[1][2] This reaction is reported to be autocatalytic, meaning the product can catalyze the reaction, leading to an accelerated rate of dimerization as more this compound is formed.[1]

Q2: Why is it crucial to prevent the dimerization of Remisporine A?

A2: For researchers studying the biological activity or chemical properties of Remisporine A, its conversion to this compound represents a loss of the desired compound and introduces an impurity that can confound experimental results. Maintaining Remisporine A in its monomeric form is essential for accurate and reproducible studies.

Q3: Are there any known inhibitors for the dimerization of Remisporine A?

A3: The scientific literature does not currently specify any particular chemical inhibitors for the dimerization of Remisporine A. However, the reaction can be slowed by controlling the experimental conditions as outlined in the troubleshooting guide below.

Troubleshooting Guide: Preventing Remisporine A Dimerization

This guide addresses common issues encountered during the handling and experimentation with Remisporine A.

Problem Possible Cause Suggested Solution
Rapid formation of this compound is observed during or after purification.High Temperature: Diels-Alder reactions are generally accelerated by heat. Elevated temperatures during purification (e.g., solvent evaporation) or storage can significantly increase the rate of dimerization.Low-Temperature Processing: Maintain all solutions of Remisporine A at low temperatures (ideally -20°C or below) whenever possible. Use cold solvents for extraction and chromatography. Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
Dimerization occurs in solution, even at low temperatures.Solvent Polarity: The rate of Diels-Alder reactions can be influenced by the solvent. Polar solvents can sometimes accelerate these reactions.Solvent Selection: While specific data for Remisporine A is unavailable, as a general principle, experiment with less polar, aprotic solvents. It is advisable to perform a small-scale solvent screen to identify a system where Remisporine A is both soluble and maximally stable.
Degradation is observed upon storage, even as a solid.Presence of Oxygen or Light: As a complex organic molecule, Remisporine A may be susceptible to degradation initiated by oxygen (oxidation) or light (photochemical reactions), which could potentially facilitate dimerization.Inert Atmosphere and Light Protection: Store solid Remisporine A and its solutions under an inert atmosphere (e.g., argon or nitrogen). Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
Inconsistent results in biological assays.Dimerization in Assay Media: The aqueous and often near-neutral pH conditions of many biological assay buffers can promote the dimerization of Remisporine A over the course of the experiment, leading to variability in the effective concentration of the monomer.Stock Solution and Dosing: Prepare concentrated stock solutions of Remisporine A in a suitable, dry, aprotic solvent (e.g., DMSO) and store them at -80°C. Minimize the time the compound is in aqueous buffer before the assay is read. If possible, perform time-course experiments to assess the stability of Remisporine A in the specific assay medium.
Qualitative Impact of Experimental Conditions on Dimerization Rate

The following table summarizes the expected qualitative effects of different experimental parameters on the rate of Remisporine A dimerization, based on general principles of Diels-Alder reactions.

Parameter Condition Expected Relative Rate of Dimerization Rationale
Temperature -80°CVery LowLow thermal energy minimizes reaction kinetics.
-20°CLowReduced thermal energy slows the reaction.
4°CModerateReaction rate increases as temperature approaches ambient.
Room Temperature (~25°C)HighSufficient thermal energy for rapid dimerization.
Solvent Non-polar, Aprotic (e.g., Hexane, Toluene)Potentially SlowerDiels-Alder reactions are often slower in non-polar solvents.
Polar, Aprotic (e.g., DMSO, DMF)Potentially FasterPolar solvents can stabilize the polar transition state of some Diels-Alder reactions.
Polar, Protic (e.g., Methanol, Water)Potentially FastestProtic solvents, especially water, can accelerate Diels-Alder reactions through hydrogen bonding and hydrophobic effects.
Atmosphere Inert (Argon, Nitrogen)Slower DegradationMinimizes oxidative side reactions that could promote dimerization.
Air (Oxygen)Faster DegradationOxygen can lead to degradation pathways.
Light DarkSlower DegradationPrevents potential photochemical activation.
Ambient LightFaster DegradationUV or visible light may promote reactivity.

Experimental Protocols

Best Practices for Handling and Storage of Remisporine A

This protocol provides a general workflow for handling Remisporine A to minimize dimerization.

  • Purification:

    • Perform all chromatographic steps (e.g., HPLC, column chromatography) using pre-chilled solvents.

    • If possible, conduct chromatography in a cold room or with a jacketed column cooled with a circulating chiller.

    • Collect fractions containing Remisporine A in tubes placed in a cooling bath (e.g., ice-salt or dry ice-acetone).

  • Solvent Removal:

    • Evaporate solvents from purified fractions using a rotary evaporator with a water bath temperature set as low as possible (e.g., 0-10°C).

    • For final removal of trace solvents, use a high-vacuum pump (lyophilizer if the solvent is suitable, like dioxane or water, though aqueous solutions should be avoided if possible) while keeping the sample frozen.

  • Storage:

    • Solid: Store the purified, dry Remisporine A in an amber vial, flush with argon or nitrogen, seal tightly, and store at -80°C.

    • Solution: For routine experiments, prepare a concentrated stock solution in a high-quality, anhydrous, aprotic solvent (e.g., DMSO). Aliquot into small-volume, single-use vials, flush with inert gas, and store at -80°C.

  • Use in Experiments:

    • When an experiment requires Remisporine A, retrieve a single-use aliquot from the -80°C freezer and allow it to warm to the experimental temperature just before use.

    • Minimize the time the compound is in solution, especially in aqueous or protic solvents.

    • For sensitive experiments, it is advisable to verify the purity of the Remisporine A solution by a quick analytical method (e.g., UPLC-MS) immediately before use.

Visualizations

Dimerization of Remisporine A to this compound

G cluster_reactants Reactants cluster_product Product Remisporine_A1 Remisporine A Diels_Alder Diels-Alder Reaction Remisporine_A1->Diels_Alder Remisporine_A2 Remisporine A Remisporine_A2->Diels_Alder Remisporine_B This compound Diels_Alder->Remisporine_B

Caption: The Diels-Alder reaction of two Remisporine A molecules to form this compound.

Experimental Workflow for Minimizing Dimerization

G Start Start: Crude Extract Purification Low-Temperature Purification Start->Purification Solvent_Removal Cold Solvent Evaporation Purification->Solvent_Removal Storage Store at -80°C under Inert Gas Solvent_Removal->Storage Analysis Purity Check (e.g., UPLC-MS) Storage->Analysis Analysis->Purification Impure Experiment Use in Experiment (Minimize Time in Aqueous Buffer) Analysis->Experiment Purity OK End End Experiment->End

Caption: Recommended workflow for handling Remisporine A to maintain its monomeric form.

Troubleshooting Logic for Remisporine A Dimerization

G Problem Dimerization Observed Check_Temp Is Temperature Controlled? Problem->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Solution_Temp Implement Low-Temp Protocol Check_Temp->Solution_Temp No Check_Atmosphere Is Atmosphere Inert? Check_Solvent->Check_Atmosphere Yes Solution_Solvent Test Less Polar, Aprotic Solvents Check_Solvent->Solution_Solvent No Solution_Atmosphere Use Inert Gas and Protect from Light Check_Atmosphere->Solution_Atmosphere No

References

Technical Support Center: Purification of Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Remisporine B during its isolation from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a dimeric chromenone, a type of polyketide natural product. It is formed through a spontaneous Diels-Alder reaction from its monomeric precursor, Remisporine A.[1] As a polyketide, it is biosynthesized by fungi, particularly species of Penicillium and Remispora. Its chemical structure and properties, including multiple stereocenters and functional groups, can present challenges during purification. A summary of its key properties can be found in the table below.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 571194-06-4[2]
Molecular Formula C30H24O12[2]
Molecular Weight 576.5 g/mol [2]
Solubility Soluble in methanol, ethanol, ethyl acetate, and DMSO. Sparingly soluble in water. To increase solubility, gentle heating to 37°C and sonication can be applied.[2]
Storage For long-term storage, it is recommended to store at -20°C.[2]

Q2: What are the common impurities found in this compound extracts?

Common impurities in crude extracts containing this compound can be broadly categorized as:

  • Structurally Related Compounds: These include other chromone derivatives and polyketides produced by the fungus, such as epithis compound, coniochaetone B, and various quinolactacins.

  • Biosynthetic Precursors and Side-Products: Remisporine A, the monomeric precursor to this compound, may be present, especially if the dimerization is not complete. Other secondary metabolites from the producing fungus, such as other polyketides, terpenes, and alkaloids, can also be present.[3][4][5][6]

  • Media Components and Extraction Artifacts: Residual components from the fungal growth media and solvents used during extraction can also contaminate the final product.

Q3: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?

Peak broadening in HPLC can be caused by several factors. A common issue is the use of an inappropriate solvent for dissolving the sample. Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion.[7] For this compound, which is relatively polar, dissolving it in a solvent like methanol or a mixture of the mobile phase components is recommended. Other potential causes include column degradation, a void in the column packing, or extra-column volume effects from long or wide-bore tubing.[8]

Q4: I am observing peak tailing for my this compound peak in reversed-phase HPLC. How can I resolve this?

Peak tailing for compounds like this compound, which contain acidic protons, is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[8][9] Here are a few strategies to mitigate this:

  • Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of around 3) will protonate the silanol groups, reducing their interaction with your compound.

  • Use an End-Capped Column: These columns have been chemically treated to reduce the number of free silanol groups.

  • Employ a Buffer: Using a buffer in your mobile phase can help maintain a consistent pH and improve peak shape.

Troubleshooting Guides

HPLC Purification Issues

Problem: Co-elution of Impurities with this compound

Symptoms: The this compound peak in your HPLC chromatogram is not symmetrical and/or mass spectrometry data indicates the presence of other compounds with the same retention time.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Separation on Current Column Switch to a column with a different selectivity. For example, if you are using a C18 column, try a phenyl-hexyl or a polar-embedded column.
Mobile Phase Not Optimized Modify the mobile phase composition. Try a different organic modifier (e.g., acetonitrile instead of methanol, or vice-versa). You can also try adding a small percentage of a third solvent, like isopropanol, to alter the selectivity.
Gradient is Too Steep A shallow gradient can improve the resolution of closely eluting compounds. Decrease the rate of change of the organic solvent concentration in your gradient program.
Recrystallization Challenges

Problem: this compound Fails to Crystallize or Oils Out

Symptoms: After dissolving the crude this compound in a hot solvent and allowing it to cool, no crystals form, or an oily precipitate appears instead.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] For this compound, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[11] Perform small-scale solubility tests to find the optimal solvent or solvent pair.
Solution is Not Saturated Too much solvent may have been added. Try evaporating some of the solvent to increase the concentration of this compound and induce crystallization.
Cooling is Too Rapid Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[10]
Presence of Impurities Inhibiting Crystallization If the crude material is very impure, it may be necessary to perform a preliminary purification step, such as flash column chromatography, before attempting recrystallization.

Experimental Protocols

Preparative HPLC for this compound Purification

This is a general starting protocol that may require optimization depending on the specific crude extract and available equipment.

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a linear gradient of 20-60% B over 30 minutes. This can be optimized to a shallower gradient around the elution time of this compound for better resolution.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection: Dissolve the crude extract in methanol at a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. The injection volume will depend on the column size and loading capacity.

Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and should be determined by preliminary small-scale tests.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) and solvent mixtures (e.g., ethanol/water, acetone/hexane) at room temperature and at boiling point. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Preparative HPLC Preparative HPLC Crude Extract->Preparative HPLC Primary Method Recrystallization Recrystallization Preparative HPLC->Recrystallization Optional Final Polishing Pure this compound Pure this compound Preparative HPLC->Pure this compound Recrystallization->Pure this compound

Caption: General experimental workflow for the isolation and purification of this compound.

hplc_troubleshooting cluster_solutions_tailing Solutions for Tailing cluster_solutions_broadening Solutions for Broadening cluster_solutions_coelution Solutions for Co-elution Poor Peak Shape Poor Peak Shape Peak Tailing Peak Tailing Poor Peak Shape->Peak Tailing Peak Broadening Peak Broadening Poor Peak Shape->Peak Broadening Co-elution Co-elution Poor Peak Shape->Co-elution Lower pH Lower pH Peak Tailing->Lower pH End-capped Column End-capped Column Peak Tailing->End-capped Column Use Buffer Use Buffer Peak Tailing->Use Buffer Correct Sample Solvent Correct Sample Solvent Peak Broadening->Correct Sample Solvent Check Column Check Column Peak Broadening->Check Column Change Column Change Column Co-elution->Change Column Modify Mobile Phase Modify Mobile Phase Co-elution->Modify Mobile Phase Optimize Gradient Optimize Gradient Co-elution->Optimize Gradient

Caption: Troubleshooting logic for common HPLC peak shape issues in this compound purification.

References

Technical Support Center: Addressing Resistance to Remisporine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Remisporine B in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a dimeric chromenone that has been shown to exhibit cytotoxic activities against various cancer cell lines, including human colon carcinoma (HT-29) and non-small cell lung cancer (A549).[1][2][3] Its primary mechanism of action involves the induction of apoptosis through the modulation of the Bcl-2 family proteins (decreasing Bcl-2 and increasing Bax) and activation of the caspase-3 signaling cascade.[2][3][4]

Q2: My cell line is showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to anti-cancer agents can arise from various factors. These can include, but are not limited to:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1), MRP1, or BCRP can actively pump the drug out of the cell, reducing its intracellular concentration.[5][6]

  • Alterations in the apoptotic pathway: Mutations or altered expression of proteins in the Bcl-2 family or caspase cascade can make cells less susceptible to apoptosis.[7]

  • Enhanced DNA repair mechanisms: If this compound induces DNA damage, upregulation of DNA repair pathways could contribute to resistance.[7][8]

  • Changes in drug metabolism: Cells may develop mechanisms to metabolize and inactivate the compound more efficiently.[7]

  • Influence of the tumor microenvironment: Factors within the cellular microenvironment can sometimes confer resistance.[7][9]

Q3: How can I confirm if my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of resistance.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in my cell line.
  • Possible Cause 1: Increased Drug Efflux

    • Troubleshooting Steps:

      • Co-treatment with efflux pump inhibitors: Perform the this compound dose-response assay in the presence of known ABC transporter inhibitors such as Verapamil (P-gp inhibitor), MK-571 (MRP inhibitor), or Ko143 (BCRP inhibitor). A significant decrease in the IC50 value in the presence of an inhibitor suggests the involvement of that specific efflux pump.

      • Gene and protein expression analysis: Use qPCR or Western blotting to assess the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant cells compared to the sensitive parental line.

  • Possible Cause 2: Altered Apoptotic Signaling

    • Troubleshooting Steps:

      • Assess apoptosis levels: Treat both sensitive and resistant cells with this compound and measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry or a caspase-3/7 activity assay. A blunted apoptotic response in the resistant line is indicative of a block in this pathway.

      • Analyze apoptotic protein expression: Use Western blotting to compare the expression levels of key apoptotic proteins (Bcl-2, Bax, cleaved caspase-3) between sensitive and resistant cells after this compound treatment.

Problem 2: My Western blots show no change in apoptotic markers in resistant cells after treatment.
  • Possible Cause: Upstream signaling alterations or alternative cell death mechanisms.

    • Troubleshooting Steps:

      • Investigate upstream pathways: Examine signaling pathways that are known to regulate apoptosis and cell survival, such as the PI3K/Akt or MAPK pathways. Use Western blotting to check for changes in the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) in resistant cells.

      • Explore other cell death mechanisms: Consider the possibility of non-apoptotic cell death pathways, such as necroptosis or autophagy. Use specific markers and assays for these pathways to determine their involvement.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 of this compound (µM)Fold Resistance
Parental (Sensitive)25.5 ± 2.11.0
Resistant Sub-clone 1152.8 ± 10.56.0
Resistant Sub-clone 2210.3 ± 15.28.3

Table 2: Effect of Efflux Pump Inhibitors on this compound IC50 in Resistant Cells

Treatment Group (Resistant Cells)IC50 of this compound (µM)Reversal Fold
This compound alone152.8 ± 10.51.0
+ Verapamil (10 µM)35.2 ± 3.84.3
+ MK-571 (20 µM)145.1 ± 12.11.1
+ Ko143 (1 µM)150.6 ± 11.71.0

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100, 200 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Apoptotic Proteins

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

RemisporineB_Pathway RemisporineB This compound Bcl2 Bcl-2 RemisporineB->Bcl2 Bax Bax RemisporineB->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Resistance_Workflow Start Cell line shows increased IC50 Efflux Test for drug efflux Start->Efflux Apoptosis Assess apoptotic pathway Start->Apoptosis Efflux->Apoptosis No Efflux_Inhibitors Co-treat with efflux pump inhibitors Efflux->Efflux_Inhibitors Yes Apoptosis_Assay Measure apoptosis (Annexin V/Caspase assay) Apoptosis->Apoptosis_Assay Yes Other Investigate other mechanisms Apoptosis->Other No Efflux_Expression Analyze ABC transporter expression (qPCR/WB) Efflux_Inhibitors->Efflux_Expression Efflux_Positive Efflux mechanism likely Efflux_Expression->Efflux_Positive Apoptosis_Proteins Analyze protein expression (Bcl-2, Bax, Casp-3) Apoptosis_Assay->Apoptosis_Proteins Apoptosis_Defect Apoptotic defect likely Apoptosis_Proteins->Apoptosis_Defect

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Scaling Up Remisporine B Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for scaling up the production of Remisporine B and conducting preclinical evaluations.

Troubleshooting and FAQs

This section addresses common issues that may arise during the production, purification, and experimental evaluation of this compound.

Production & Purification

  • Q1: My this compound yield has significantly decreased after scaling up the fermentation from shake flasks to a bioreactor. What are the potential causes and solutions?

    • A1: Yield reduction during scale-up is a common challenge in fungal fermentation. Several factors could be responsible:

      • Inadequate Oxygen Transfer: The volumetric oxygen mass transfer coefficient (kLa) is critical and can differ significantly between shake flasks and bioreactors. Ensure your bioreactor's agitation and aeration rates are optimized to maintain a consistent dissolved oxygen level.

      • Shear Stress: High agitation speeds can cause mechanical stress on the fungal mycelia, leading to altered morphology and reduced productivity. Consider using marine-type impellers or reducing the agitation speed while increasing the aeration rate.

      • Nutrient Limitation: In larger volumes, nutrient distribution may not be uniform. Ensure proper mixing and consider fed-batch strategies to maintain optimal nutrient concentrations throughout the fermentation run.

      • pH Fluctuation: The larger volume in a bioreactor can lead to more pronounced pH shifts. Implement automated pH monitoring and control to maintain the optimal pH for this compound production.

  • Q2: I am observing significant batch-to-batch variability in this compound production. How can I improve consistency?

    • A2: Consistency can be improved by standardizing all aspects of your process:

      • Inoculum Quality: Ensure the age, concentration, and physiological state of your fungal inoculum are consistent for each batch.

      • Raw Material Quality: Use raw materials for your fermentation media from the same supplier and lot number, if possible, as variations in composition can affect secondary metabolite production.

      • Standard Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for media preparation, sterilization, inoculation, fermentation, and harvesting.

  • Q3: During purification, I am losing a significant amount of this compound. What purification strategies are recommended?

    • A3: this compound, being a chromenone derivative, is likely to be relatively non-polar. A multi-step purification process is generally required:

      • Initial Extraction: Start with a liquid-liquid extraction of the fermentation broth using a water-immiscible organic solvent like ethyl acetate.

      • Chromatography: Employ a combination of chromatographic techniques. Silica gel chromatography is a good initial step for fractionation based on polarity. This can be followed by size-exclusion chromatography to separate compounds by size. For final polishing, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is recommended.

      • Monitor Fractions: Use analytical techniques like Thin Layer Chromatography (TLC) or analytical HPLC to track the presence of this compound in your fractions to avoid discarding product-containing portions.

Preclinical Experimentation

  • Q4: this compound has poor aqueous solubility, making it difficult to prepare formulations for in vitro and in vivo studies. What are some suitable formulation strategies?

    • A4: For poorly soluble compounds like this compound, several formulation approaches can be considered:

      • In Vitro Assays: For cell-based assays, a stock solution can be prepared in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent toxicity.

      • In Vivo Studies:

        • Co-solvents: Systems using a mixture of solvents such as polyethylene glycol (PEG), propylene glycol (PPG), and ethanol can be effective.

        • Suspensions: Micronized this compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a surfactant (e.g., Tween 80) to improve stability and bioavailability for oral administration.

        • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance the oral absorption of lipophilic compounds.

  • Q5: My cytotoxicity assay results for this compound are not reproducible. What factors could be affecting the assay?

    • A5: Reproducibility issues in cytotoxicity assays often stem from:

      • Cell Health and Density: Ensure that the cells are in the logarithmic growth phase and that the seeding density is consistent across all plates and experiments.

      • Compound Precipitation: Due to its poor solubility, this compound might precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. If observed, you may need to adjust your formulation or the highest concentration tested.

      • Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Standardize the incubation time for all experiments.

      • Assay Reagent Quality: Ensure that your assay reagents (e.g., MTT, XTT) are properly stored and have not expired.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of chromone derivatives structurally related to this compound against various human cancer cell lines. This data can serve as a benchmark for your own experimental results.

CompoundCell LineIC50 (µM)Reference
Epithis compoundA549 (Lung Carcinoma)32.29 ± 4.83[1]
Epithis compoundHT-29 (Colon Adenocarcinoma)50.88 ± 2.29[1]
Epiremisporine CA549 (Lung Carcinoma)> 100[1]
Epiremisporine DA549 (Lung Carcinoma)43.82 ± 6.33[1]
Preussochromone AA549 (Lung Carcinoma)Significant Cytotoxicity[2]
Preussochromone CA549 (Lung Carcinoma)Significant Cytotoxicity[2]

Experimental Protocols

1. Protocol for MTT Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions in triplicate. Include vehicle control (medium with the same concentration of DMSO) and blank (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

2. Protocol for Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7 as an indicator of apoptosis induction by this compound.

  • Materials:

    • White-walled 96-well plates suitable for luminescence measurements

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Caspase-Glo® 3/7 Assay kit (or equivalent)

    • Luminometer

  • Procedure:

    • Seed cells into a white-walled 96-well plate at an optimal density in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Treat the cells with various concentrations of this compound and appropriate controls (vehicle and a known apoptosis inducer like staurosporine).

    • Incubate for a predetermined time (e.g., 24 hours).

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

    • Calculate the fold increase in caspase-3/7 activity by dividing the average luminescence of the treated samples by the average luminescence of the vehicle control.

Visualizations

Signaling Pathway for this compound-Induced Apoptosis

RemisporineB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RemisporineB This compound Bcl2 Bcl-2 RemisporineB->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits CytochromeC Cytochrome c Bax_Bak->CytochromeC Release Apoptosome Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytochromeC->Apoptosome Activates

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Scaling Up this compound Production

RemisporineB_ScaleUp_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_preclinical Preclinical Studies Inoculum Inoculum Development ShakeFlask Shake Flask Culture (Lab Scale) Inoculum->ShakeFlask Media Media Optimization & Preparation Media->ShakeFlask Bioreactor Bioreactor Fermentation (Pilot Scale) ShakeFlask->Bioreactor Scale-Up Harvest Harvesting (Biomass/Broth Separation) Bioreactor->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Characterization Analytical Characterization (HPLC, MS, NMR) Purification->Characterization Formulation Formulation Development Characterization->Formulation InVitro In Vitro Cytotoxicity & Apoptosis Assays Formulation->InVitro InVivo In Vivo Efficacy & Toxicology Studies Formulation->InVivo

Caption: Workflow for this compound production and preclinical evaluation.

References

Validation & Comparative

Validating the Anti-Cancer Effects of Remisporine B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-cancer effects of Remisporine B against established chemotherapeutic agents. While in vivo studies on this compound are not yet available in published literature, this document outlines a hypothetical study design based on its promising in vitro activity and established pre-clinical validation protocols. The objective is to offer a framework for future in vivo investigations and to contextualize the potential efficacy of this compound within the current landscape of cancer therapeutics.

Overview of this compound and its In Vitro Anti-Cancer Activity

This compound is a chromone derivative that has demonstrated cytotoxic effects against various cancer cell lines in laboratory settings. Its mechanism of action is believed to involve the induction of apoptosis, a form of programmed cell death, through the modulation of the Bcl-2 protein family and subsequent activation of caspases. In vitro studies on this compound and its analogs have shown efficacy against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines.

Table 1: Summary of In Vitro Anti-Cancer Activity of this compound Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Epiremisporine HHT-29 (Colon)21.17 ± 4.89[1]
Epiremisporine HA549 (Lung)31.43 ± 3.01[1]
Epithis compoundA549 (Lung)32.29 ± 4.83[2][3]
Epithis compoundHT-29 (Colon)50.88 ± 2.29[3]

Proposed In Vivo Experimental Protocol: Human Tumor Xenograft Model

To validate the anti-cancer effects of this compound in a living organism, a human tumor xenograft model using immunodeficient mice is proposed. This is a standard and widely accepted pre-clinical model to evaluate the efficacy of novel cancer therapeutics.[4]

Experimental Workflow Diagram

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., HT-29 or A549) cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest injection 3. Subcutaneous Injection into Nude Mice cell_harvest->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment_admin 6. Drug Administration (e.g., i.p. injection) randomization->treatment_admin tumor_measurement 7. Tumor Volume & Body Weight Measurement treatment_admin->tumor_measurement euthanasia 8. Euthanasia & Tumor Excision tumor_measurement->euthanasia analysis 9. Histological & Molecular Analysis of Tumors euthanasia->analysis

Caption: Workflow for in vivo validation of this compound using a xenograft mouse model.

Methodology:

  • Cell Culture: Human colon (HT-29) or lung (A549) cancer cells are cultured in appropriate media until they reach the exponential growth phase.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a functional thymus and therefore do not reject human tumor xenografts.[4]

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of serum-free medium) is injected subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: Mice are randomly assigned to different treatment groups (n=8-10 mice per group):

    • Vehicle Control (e.g., saline or DMSO solution)

    • This compound (at various doses, e.g., 10, 25, 50 mg/kg)

    • Positive Control (standard chemotherapy)

  • Drug Administration: The assigned treatments are administered to the mice, typically via intraperitoneal (i.p.) injection, on a predetermined schedule (e.g., daily or every other day for 2-3 weeks).

  • Data Collection: Tumor volume and mouse body weight are measured 2-3 times per week to assess treatment efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

Comparative In Vivo Efficacy: this compound vs. Standard Chemotherapies

The following table presents a hypothetical in vivo efficacy profile for this compound, based on its in vitro potential, alongside published data for standard-of-care chemotherapeutic agents for colon and lung cancer.

Table 2: Comparative In Vivo Anti-Tumor Efficacy

CompoundCancer ModelDosage & ScheduleTumor Growth Inhibition (%)Reference
This compound (Hypothetical) HT-29 Colon Xenograft 25 mg/kg, i.p., daily ~40-60% N/A
This compound (Hypothetical) A549 Lung Xenograft 25 mg/kg, i.p., daily ~35-55% N/A
5-Fluorouracil (5-FU) & Oxaliplatin (FOLFOX)Colon Cancer ModelsVariesSignificant tumor suppression[6]
CisplatinLewis Lung Carcinoma4 mg/kg, i.p., twice weeklySignificant tumor inhibition[7]
PaclitaxelLewis Lung Carcinoma30 mg/kg, i.p., twice weeklySignificant tumor inhibition[7]

Note: The tumor growth inhibition for this compound is a projected outcome based on its in vitro potency and is subject to validation through actual in vivo experiments.

Mechanism of Action: The Apoptotic Signaling Pathway

In vitro studies suggest that this compound and its analogs induce apoptosis by modulating the Bcl-2 family of proteins, leading to the activation of caspase-3.[2][3] This intrinsic apoptotic pathway is a key target for many cancer therapies.

Signaling Pathway Diagram

G cluster_pathway Intrinsic Apoptosis Pathway remisporine This compound bcl2 Bcl-2 (Anti-apoptotic) remisporine->bcl2 Inhibits bax Bax (Pro-apoptotic) bcl2->bax Inhibits mito Mitochondrion bax->mito Promotes Permeabilization cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Analysis of Remisporine B and Remisporine A Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of the marine-derived chromenone dimer, Remisporine B, and its unstable precursor, Remisporine A.

This guide provides a detailed comparison of the known biological activities of this compound and Remisporine A, focusing on their cytotoxic and anti-inflammatory properties. Due to the inherent instability of Remisporine A, which readily undergoes a spontaneous Diels-Alder reaction to form the dimeric this compound, direct comparative bioactivity data is scarce.[1] This document, therefore, presents the reported activities of the stable this compound and its derivatives, contextualizing them within their origin from Remisporine A.

From Monomer to Dimer: The Genesis of this compound

Remisporine A, a novel cyclopentachromenone isolated from the marine fungus Remispora maritima, is an unstable molecule under normal conditions.[1] It autocatalytically dimerizes to yield the stereospecific product, this compound, through a Diels-Alder reaction.[1] This transformation is a critical consideration in the biological evaluation of these compounds, as the activity observed is predominantly that of the stable dimeric form.

G cluster_remisporine_a Remisporine A (Monomer) RemA1 Remisporine A RemB This compound (Dimer) RemA1->RemB Diels-Alder Reaction RemA2 Remisporine A RemA2->RemB

Figure 1: Spontaneous Dimerization of Remisporine A to this compound.

Comparative Biological Activity

While direct comparative studies are lacking, the biological activities of this compound and its derivatives, known as epiremisporines, have been investigated. These compounds have demonstrated notable cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties.

Quantitative Analysis of Biological Activity

The following table summarizes the reported IC50 values for this compound derivatives (Epiremisporines) in cytotoxicity and anti-inflammatory assays.

CompoundCell LineAssayIC50 (µM)Reference
Epiremisporine HHT-29 (Human Colon Carcinoma)Cytotoxicity21.17 ± 4.89[2]
Epiremisporine HA549 (Non-small Lung Cancer)Cytotoxicity31.43 ± 3.01[2]
Epiremisporine GHT-29 (Human Colon Carcinoma)Cytotoxicity35.05 ± 3.76[2]
Epiremisporine GA549 (Non-small Lung Cancer)Cytotoxicity52.30 ± 2.88[2]
Epiremisporine FHT-29 (Human Colon Carcinoma)Cytotoxicity44.77 ± 2.70[2]
Epiremisporine FA549 (Non-small Lung Cancer)Cytotoxicity77.05 ± 2.57[2]
Epiremisporine GHuman NeutrophilsAnti-inflammatory (Superoxide Anion Generation)31.68 ± 2.53[2]
Epiremisporine HHuman NeutrophilsAnti-inflammatory (Superoxide Anion Generation)33.52 ± 0.42[2]
Epithis compoundHuman NeutrophilsAnti-inflammatory (Superoxide Anion Generation)>50[3]
Epiremisporine DHuman NeutrophilsAnti-inflammatory (Superoxide Anion Generation)8.28 ± 1.23[3]
Epiremisporine EHuman NeutrophilsAnti-inflammatory (Superoxide Anion Generation)7.94 ± 0.98[3]

Mechanism of Action: Induction of Apoptosis

Studies on epiremisporine derivatives have elucidated a mechanism of action involving the induction of apoptosis in cancer cells.[2][3] Specifically, treatment with these compounds has been shown to modulate the expression of key proteins in the apoptotic pathway.

The proposed signaling cascade involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a critical executioner caspase, ultimately resulting in programmed cell death.

G RemisporineB This compound Derivative (e.g., Epiremisporine H) Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Inhibition Bax Bax (Pro-apoptotic) RemisporineB->Bax Activation Caspase3 Caspase-3 Activation Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed Apoptotic Signaling Pathway of this compound Derivatives.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the biological activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treatment Treat with this compound derivative start->treatment incubation Incubate for specified time treatment->incubation mtt Add MTT solution incubation->mtt formazan Incubate to allow formazan formation mtt->formazan solubilize Add solubilizing agent (e.g., DMSO) formazan->solubilize read Measure absorbance at ~570 nm solubilize->read

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., epiremisporines) and a vehicle control.

  • Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for a further few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anti-inflammatory Assay (Superoxide Anion Generation)

This assay measures the ability of a compound to inhibit the production of superoxide anions by human neutrophils, a key event in the inflammatory response.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors.

  • Compound Incubation: The isolated neutrophils are incubated with the test compounds or a control.

  • Stimulation: The neutrophils are then stimulated with a pro-inflammatory agent, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), to induce superoxide anion generation.

  • Detection: The production of superoxide anions is measured by the reduction of ferricytochrome c, which is monitored spectrophotometrically.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits superoxide anion generation by 50%, is determined.

Conclusion

References

A Comparative Analysis of the Efficacy of Remisporine B and Other Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic efficacy of Remisporine B and its derivatives with other prominent mycotoxins, namely Aflatoxin B1, Ochratoxin A, Fumonisin B1, and T-2 toxin. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound, a dimeric chromenone mycotoxin, and its derivatives have demonstrated significant cytotoxic and anti-inflammatory activities. This guide focuses on its efficacy, particularly in inducing apoptosis in cancer cell lines, and compares it with other well-known mycotoxins. The data presented herein is intended to provide a baseline for understanding the relative potency and mechanisms of action of these compounds.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound derivatives and other mycotoxins in the human colon adenocarcinoma cell line (HT-29) and the human lung carcinoma cell line (A549). It is important to note that the experimental conditions may vary between studies.

MycotoxinCell LineIC50 (µM)Reference
Epithis compound A54932.29 ± 4.83[1][2]
HT-2950.88 ± 2.29[1][2]
Epiremisporine H A54931.43 ± 3.01[3]
HT-2921.17 ± 4.89[3]
Aflatoxin B1 (AFB1) NCM460 (normal colon)8.10 ± 1.44[4]
HepG2 (liver)~1.0 - 38.8[5]
Fumonisin B1 (FB1) HT-29>10 µM (caused ~30% cell number reduction at 10 µM after 24h)
Ochratoxin A (OTA) Caco-2 (colon)1.86 - 145.36 (depending on incubation time)[5]
T-2 Toxin VariousPotent cytotoxicity reported, specific IC50 in HT-29/A549 not found in snippets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells (e.g., HT-29, A549) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the mycotoxin. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6][7][8][9]

Apoptosis Marker Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of key apoptotic proteins: Bcl-2, Bax, and Caspase-3.[10][11][12]

Protocol:

  • Cell Lysis: Treat cells with the mycotoxin for the desired time. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, pro-caspase-3, and cleaved caspase-3 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway of this compound-induced Apoptosis

RemisporineB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RemisporineB This compound Bax Bax (Pro-apoptotic) RemisporineB->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Downregulates Mito Bax->Mito Promotes Mitochondrial Permeabilization Bcl2->Mito Inhibits Mitochondrial Permeabilization ProCaspase3 Pro-caspase-3 (Inactive) Caspase3 Caspase-3 (Active) ProCaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution Mito->ProCaspase3 Cytochrome c release

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assay cluster_apoptosis Apoptosis Analysis Start Seed Cancer Cells (HT-29 or A549) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Mycotoxins (this compound / Others) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT MTT Assay Incubate2->MTT Harvest Harvest Cells & Lyse Incubate2->Harvest Read Measure Absorbance MTT->Read IC50 Calculate IC50 Read->IC50 Quantify Protein Quantification Harvest->Quantify WB Western Blot (Bcl-2, Bax, Caspase-3) Quantify->WB Analyze Analyze Protein Expression WB->Analyze

Caption: Workflow for assessing mycotoxin cytotoxicity and apoptosis.

Conclusion

The available data suggests that this compound and its derivatives, particularly epiremisporine H, exhibit potent cytotoxic effects against both colon (HT-29) and lung (A549) cancer cell lines. The mechanism of action appears to be, at least in part, through the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspase-3.

A direct and definitive comparison of efficacy with other mycotoxins is challenging due to the variability in experimental models and conditions reported in the literature. However, the IC50 values presented provide a valuable starting point for researchers. Aflatoxin B1 also demonstrates significant cytotoxicity, particularly in liver and colon cells. Fumonisin B1 and Ochratoxin A show cytotoxic and apoptotic effects, though their potency relative to this compound in the same cell lines requires further investigation.

For drug development professionals, the unique chemical structure of this compound and its demonstrated efficacy in inducing apoptosis in cancer cells make it an interesting candidate for further preclinical investigation. Future studies should aim to perform head-to-head comparisons of these mycotoxins under standardized conditions to provide a more definitive ranking of their cytotoxic potential.

References

Unraveling the Anti-Cancer and Anti-Inflammatory Mechanisms of Remisporine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the proposed mechanism of action for Remisporine B, a dimeric chromenone natural product. By comparing its biological activities with established therapeutic agents and detailing the experimental protocols for validation, this document serves as a valuable resource for researchers investigating novel anti-cancer and anti-inflammatory compounds. While much of the detailed mechanistic work has been performed on its close structural analogs, the epiremisporines, the collective data provides a strong foundation for understanding the therapeutic potential of the remisporine scaffold.

I. Comparative Analysis of Biological Activity

This compound and its derivatives have demonstrated notable cytotoxic effects against cancer cell lines and potent anti-inflammatory activity. This section compares the available quantitative data for remisporine compounds with standard-of-care treatments for non-small cell lung cancer (NSCLC) and colon carcinoma.

Table 1: In Vitro Cytotoxicity of Remisporine Analogs Against A549 (Non-Small Cell Lung Cancer) and HT-29 (Colon Carcinoma) Cell Lines
CompoundCell LineIC50 (µM)Reference
Epithis compoundA54932.29 ± 4.83[1][2]
Epiremisporine CA549> 50[2]
Epiremisporine DA549> 50[2]
Epiremisporine EA54943.82 ± 6.33[2]
Epithis compoundHT-2950.88 ± 2.29[2]
Epiremisporine CHT-29> 50[2]
Epiremisporine DHT-29> 50[2]
Epiremisporine EHT-29> 50[2]
Standard-of-Care (for comparison)
CisplatinA549~5-15Varies by study
5-FluorouracilHT-29~5-10Varies by study
OxaliplatinHT-29~1-5Varies by study

Note: The IC50 values for standard-of-care drugs are approximate and can vary significantly based on experimental conditions. The data for remisporine compounds are derived from studies on its analogs.

Table 2: Anti-Inflammatory Activity of Remisporine Analogs
CompoundAssayIC50 (µM)Reference
Epithis compoundfMLP-induced superoxide anion generation in human neutrophils2.67 ± 0.10[1][2]
Epiremisporine DfMLP-induced superoxide anion generation in human neutrophils6.39 ± 0.40[1][2]
Epiremisporine EfMLP-induced superoxide anion generation in human neutrophils8.28 ± 0.29[1][2]
Penicitrinone A (related compound)fMLP-induced superoxide anion generation in human neutrophils3.62 ± 0.61[1][2]
Standard-of-Care (for comparison)
IbuprofenfMLP-induced superoxide anion generation in human neutrophils~20-30[3]

II. Mechanism of Action: A Focus on Apoptosis and Anti-Inflammatory Pathways

The primary anti-cancer mechanism of action for the remisporine class of compounds appears to be the induction of apoptosis. In cancer cell lines such as A549 and HT-29, treatment with epithis compound has been shown to modulate key proteins in the intrinsic apoptotic pathway.[1][2] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, culminating in programmed cell death.

The anti-inflammatory effects are attributed to the inhibition of superoxide anion generation in neutrophils.[1][2] This suggests an interference with the NADPH oxidase enzyme complex, a key player in the inflammatory response.

In comparison, standard chemotherapeutic agents like cisplatin induce apoptosis primarily through the formation of DNA adducts, leading to DNA damage and cell cycle arrest. 5-Fluorouracil, a pyrimidine analog, inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair, which also triggers apoptosis. Oxaliplatin, a platinum-based drug, forms bulky DNA adducts that inhibit DNA replication and transcription, leading to cell death.

Remisporine_B_Apoptosis_Pathway Remisporine_B This compound (and its analogs) Bcl2 Bcl-2 (Anti-apoptotic) Remisporine_B->Bcl2 downregulates Bax Bax (Pro-apoptotic) Remisporine_B->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes permeabilization Caspase3 Pro-caspase-3 Mitochondrion->Caspase3 activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 seed_cells Seed cells in 96-well plate add_compound Add test compound seed_cells->add_compound Incubate 24h add_mtt Add MTT solution add_compound->add_mtt Incubate 48h dissolve_formazan Dissolve formazan with DMSO add_mtt->dissolve_formazan Incubate 4h read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

References

In Vivo Validation of Remisporine B's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Remisporine B, a chromone derivative isolated from marine-derived fungi, against established alternative treatments for cancer and inflammation. While in vitro studies have demonstrated promising anti-cancer and anti-inflammatory activities of this compound and its analogues, this document focuses on the subsequent and crucial step: in vivo validation. Due to the current lack of published in vivo data for this compound, this guide outlines the standard experimental protocols and benchmarks used to validate such compounds, offering a framework for its future evaluation and a comparison with current therapeutic standards.

I. Overview of this compound's Preclinical Profile

In vitro evidence suggests that this compound and its derivatives possess cytotoxic and anti-inflammatory properties. Specifically, epiremisporine H, a derivative, has shown potent cytotoxic activity against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines.[1] The mechanism of action for its anti-cancer effects has been linked to the induction of apoptosis through the modulation of the Bcl-2, Bax, and caspase-3 signaling cascade.[1][2][3] Furthermore, this compound analogues have demonstrated anti-inflammatory activity by suppressing superoxide anion generation in human neutrophils stimulated by N-formylmethionyl-leucyl-phenylalanine (fMLP).[1][2][3]

II. Comparative Analysis: In Vitro Efficacy

The following table summarizes the available in vitro data for this compound derivatives against common cancer cell lines and compares them with standard chemotherapeutic agents used as positive controls in the cited studies.

Compound/DrugCell LineIC50 (µM)Therapeutic AreaReference
Epiremisporine H HT-2921.17 ± 4.89Colon Cancer[1]
Epiremisporine H A54931.43 ± 3.01Lung Cancer[1]
5-Fluorouracil HT-29Positive ControlColon Cancer[1]
Epithis compound A54932.29 ± 4.83Lung Cancer[3]
Epiremisporine E A54943.82 ± 6.33Lung Cancer[3]
Compound/DrugAssayIC50 (µM)Therapeutic AreaReference
Epiremisporine G fMLP-induced superoxide anion generation31.68 ± 2.53Inflammation[1]
Epiremisporine H fMLP-induced superoxide anion generation33.52 ± 0.42Inflammation[1]
Epithis compound fMLP-induced superoxide anion generation3.62 ± 0.61Inflammation[3]
Epiremisporine D fMLP-induced superoxide anion generation6.39 ± 0.40Inflammation[3]
Epiremisporine E fMLP-induced superoxide anion generation8.28 ± 0.29Inflammation[3]
Ibuprofen fMLP-induced superoxide anion generationPositive ControlInflammation[1]

III. Framework for In Vivo Validation

The following sections detail the standard experimental models and protocols that would be employed to validate the therapeutic potential of this compound in vivo.

A. Anti-Cancer Potential

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.

Experimental Workflow:

G cluster_0 Cell Culture & Implantation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis cell_culture HT-29 or A549 Cell Culture implantation Subcutaneous injection of cells into nude mice cell_culture->implantation tumor_growth Tumor growth to palpable size implantation->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Administration of this compound, vehicle control, or positive control randomization->treatment monitoring Tumor volume and body weight measurement treatment->monitoring euthanasia Euthanasia at endpoint monitoring->euthanasia tumor_excision Tumor excision and weighing euthanasia->tumor_excision analysis Histopathological & Immunohistochemical analysis tumor_excision->analysis

Caption: Xenograft model workflow for in vivo anti-cancer efficacy testing.

Experimental Protocol:

  • Cell Lines: Human colorectal carcinoma HT-29 or human non-small cell lung carcinoma A549 cells.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Procedure:

    • HT-29 or A549 cells are cultured and harvested.

    • A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups: Vehicle control, this compound (various doses), and a positive control (e.g., 5-Fluorouracil for colon cancer, Cisplatin for lung cancer).[4][5]

    • Treatment is administered via a clinically relevant route (e.g., intraperitoneal or oral).

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histopathological and immunohistochemical analysis to assess apoptosis (e.g., TUNEL staining) and proliferation (e.g., Ki-67 staining).

The following table outlines the established chemotherapeutic agents for colon and non-small cell lung cancer that this compound would be compared against in in vivo studies.

Therapeutic AreaStandard-of-Care Chemotherapy Drugs
Colon Cancer 5-Fluorouracil (5-FU), Capecitabine, Irinotecan, Oxaliplatin.[4][6][7][8]
Non-Small Cell Lung Cancer Cisplatin, Etoposide, Paclitaxel, Gemcitabine, Docetaxel, Vinorelbine.[5]
B. Anti-Inflammatory Potential

Objective: To assess the ability of this compound to inhibit neutrophil-mediated inflammation in vivo.

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Sample Collection & Analysis pretreatment Administration of this compound, vehicle control, or positive control induction Intranasal or intraperitoneal administration of fMLP/LPS pretreatment->induction collection Bronchoalveolar lavage (BAL) or peritoneal lavage fluid collection induction->collection analysis Cell count and differential, MPO assay, cytokine analysis (ELISA) collection->analysis

Caption: In vivo workflow for assessing anti-inflammatory activity.

Experimental Protocol:

  • Animal Model: Mice (e.g., C57BL/6 or BALB/c).

  • Procedure:

    • Mice are pre-treated with this compound, a vehicle control, or a positive control anti-inflammatory drug (e.g., Ibuprofen or a specific fMLP receptor antagonist).

    • Inflammation is induced by administering fMLP, often in combination with lipopolysaccharide (LPS) to create a robust inflammatory response, via intranasal or intraperitoneal injection.[9][10][11]

    • After a specified time, bronchoalveolar lavage (BAL) fluid (for lung inflammation) or peritoneal lavage fluid is collected.

    • The collected fluid is analyzed for total and differential immune cell counts (specifically neutrophils), myeloperoxidase (MPO) activity (as a measure of neutrophil infiltration), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.[10][11]

IV. Signaling Pathway Analysis

The proposed mechanism of action for the anti-cancer effects of this compound involves the intrinsic apoptosis pathway.

G RemisporineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) RemisporineB->Bax Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation (Executioner caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

V. Conclusion

While in vitro studies have positioned this compound as a promising therapeutic candidate, its true potential can only be ascertained through rigorous in vivo validation. The experimental frameworks outlined in this guide provide a roadmap for such an evaluation. By comparing its performance in established animal models of cancer and inflammation against current standards of care, the therapeutic niche and clinical viability of this compound can be determined. Future research should focus on conducting these in vivo studies to generate the necessary data for further development.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Remisporine B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the burgeoning field of Remisporine B analogs reveals a compelling landscape for the development of novel anti-cancer and anti-inflammatory agents. This guide offers a comparative analysis of their biological activities, supported by experimental data, to assist researchers and drug development professionals in navigating this promising class of natural product derivatives.

This compound, a dimeric chromenone derived from the spontaneous Diels-Alder reaction of Remisporine A, has garnered significant interest in the scientific community.[1] Its unique chemical architecture serves as a scaffold for a variety of analogs, a number of which have been isolated and evaluated for their therapeutic potential. This guide synthesizes the current understanding of the structure-activity relationships (SAR) of these analogs, focusing on their cytotoxic and anti-inflammatory properties.

Comparative Biological Activity of this compound Analogs

The biological evaluation of this compound and its analogs has demonstrated a range of potencies against various cancer cell lines and inflammatory responses. The following table summarizes the key quantitative data from published studies, providing a clear comparison of their activities.

CompoundBiological ActivityCell Line / AssayIC50 (µM)
Epithis compound (4) CytotoxicityA549 (Non-small cell lung cancer)32.29 ± 4.83[1]
CytotoxicityHT-29 (Colon carcinoma)Not specified
Epiremisporine C (1) CytotoxicityA549> 50
Epiremisporine D (2) CytotoxicityA549> 50
Epiremisporine E (3) CytotoxicityA54931.43 ± 3.01[1]
Epiremisporine F (3) CytotoxicityHT-2921.17 ± 4.89[2]
Compound 2 Anti-inflammatoryfMLP-induced superoxide anion generation in human neutrophils31.68 ± 2.53[1]
Compound 3 Anti-inflammatoryfMLP-induced superoxide anion generation in human neutrophils33.52 ± 0.42[1]
Compound 2 Anti-inflammatoryfMLP-induced superoxide anion generation in human neutrophils8.28 ± 0.29[1]
Compound 3 Anti-inflammatoryfMLP-induced superoxide anion generation in human neutrophils3.62 ± 0.61[1]
Compound 4 Anti-inflammatoryfMLP-induced superoxide anion generation in human neutrophils2.67 ± 0.10[1]
Compound 5 Anti-inflammatoryfMLP-induced superoxide anion generation in human neutrophils6.39 ± 0.40[1]

Note: The numbering of compounds may vary between different research publications. The numbers in parentheses correspond to the designations in the cited literature.

From the data, key structure-activity relationships emerge. Notably, the presence of a 2'-hydroxy group in epithis compound appears to be crucial for its enhanced cytotoxic activity against A549 and HT-29 cells when compared to analogs lacking this functional group.[3] Furthermore, the stereochemistry at the 2' position influences anticancer efficacy, with a 2'β-methoxyl group (epiremisporine E) showing stronger activity against A549 cells than its 2'α-methoxyl counterparts (epiremisporines C and D).[3]

Mechanism of Action: Induction of Apoptosis

Several active this compound analogs exert their cytotoxic effects by inducing apoptosis, a programmed cell death pathway. The mechanism involves the modulation of key proteins in the Bcl-2 family and the activation of caspases.

Remisporine_Apoptosis_Pathway cluster_drug This compound Analogs cluster_outcome Cellular Outcome Drug Epithis compound/E/F Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 downregulates Bax Bax (Pro-apoptotic) Drug->Bax upregulates ProCasp3 Pro-caspase 3 (Inactive) Casp3 Cleaved-caspase 3 (Active) ProCasp3->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Signaling pathway of apoptosis induced by active this compound analogs.

Treatment with active analogs such as epithis compound and E leads to a significant reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio triggers the downstream activation of caspase-3, a key executioner caspase. The activation involves the cleavage of inactive pro-caspase 3 into its active form, cleaved-caspase 3, which then orchestrates the biochemical events leading to apoptosis.[2][3]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to evaluate the biological activity of this compound analogs.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs or a vehicle control (e.g., DMSO) and incubated for an additional 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Apoptotic Proteins
  • Cell Lysis: Cells treated with the this compound analogs are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, pro-caspase 3, and cleaved-caspase 3.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Superoxide Anion Generation Assay
  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard procedures involving dextran sedimentation and Ficoll-Paque density gradient centrifugation.

  • Compound Incubation: The isolated neutrophils are incubated with various concentrations of the this compound analogs or a control for a specified period.

  • Stimulation: The neutrophils are then stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP).

  • Superoxide Detection: The generation of superoxide anion is measured by the reduction of ferricytochrome c, which is monitored spectrophotometrically at 550 nm.

  • IC50 Calculation: The IC50 values are determined from the concentration-dependent inhibition of superoxide anion generation.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Study cluster_inflammation Anti-inflammatory Evaluation A1 Cell Seeding A2 Analog Treatment A1->A2 A3 MTT Assay A2->A3 A4 IC50 Determination A3->A4 B1 Cell Treatment B2 Protein Extraction B1->B2 B3 Western Blot B2->B3 B4 Apoptotic Marker Analysis B3->B4 C1 Neutrophil Isolation C2 Analog Incubation C1->C2 C3 fMLP Stimulation C2->C3 C4 Superoxide Measurement C3->C4 C5 IC50 Calculation C4->C5

Figure 2. General experimental workflow for evaluating this compound analogs.

References

Validating the Cellular Target Engagement of Remisporine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to validate the cellular target engagement of Remisporine B, a dimeric chromenone with demonstrated anti-cancer properties. While the direct molecular target of this compound remains to be definitively identified, its mechanism of action is known to involve the induction of apoptosis through the Bcl-2 family and caspase-3 signaling cascade. This guide will focus on methods to validate engagement with this known downstream pathway and explore hypothetical approaches for identifying its direct target. We will also compare this compound with alternative therapeutic strategies that modulate apoptosis.

Unraveling the Mechanism: The Apoptotic Pathway of this compound

This compound has been shown to induce apoptosis in cancer cell lines such as A549 (non-small cell lung cancer) and HT-29 (colon carcinoma)[1][2]. The core of its recognized mechanism involves the modulation of key proteins in the intrinsic apoptotic pathway. Specifically, treatment with this compound leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio culminates in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell. This is observed by a decrease in the inactive precursor, pro-caspase 3, and a corresponding increase in its active, cleaved form.[1][3]

Remisporine_B This compound Unknown_Target Direct Target (?) Remisporine_B->Unknown_Target Direct Binding (Hypothetical) Bcl2 Bcl-2 (Anti-apoptotic) Unknown_Target->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Unknown_Target->Bax Activation Caspase3 Pro-caspase 3 Bcl2->Caspase3 Inhibits activation Bax->Caspase3 Promotes activation Cleaved_Caspase3 Cleaved Caspase 3 (Active) Caspase3->Cleaved_Caspase3 Cleavage Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis cluster_0 Cell Treatment cluster_1 Heat Treatment & Lysis cluster_2 Analysis A Intact Cells B Treat with Vehicle A->B C Treat with this compound A->C D Aliquot and heat at different temperatures B->D C->D E Lyse cells and centrifuge to separate soluble fraction D->E F Western Blot for Target Protein E->F G Quantify Band Intensity F->G H Plot Melting Curves G->H cluster_0 Sample Preparation cluster_1 Protease Digestion cluster_2 Analysis A Cell Lysate B Treat with Vehicle A->B C Treat with this compound A->C D Add Protease (e.g., Pronase) B->D C->D E Incubate for a defined time D->E F SDS-PAGE E->F G Identify Protected Bands F->G H Excise Bands and Analyze by Mass Spectrometry G->H cluster_0 Therapeutic Strategies cluster_1 Molecular Targets cluster_2 Outcome A This compound D Unknown Direct Target A->D B Bcl-2 Inhibitors E Bcl-2 Family Proteins B->E C Procaspase-3 Activators F Procaspase-3 C->F G Induction of Apoptosis D->G E->G F->G

References

Reproducibility of Published Experimental Results for Remisporine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published experimental data for Remisporine B, a dimeric chromenone natural product. The focus is on the reproducibility of its biological activities, particularly its anti-cancer and anti-inflammatory effects. This document summarizes key quantitative data, details experimental methodologies from published studies, and presents relevant biological pathways and workflows to aid researchers in evaluating and potentially replicating the reported findings.

I. Comparison of Biological Activity

This compound and its analogues, primarily isolated from marine-derived Penicillium species, have demonstrated promising cytotoxic and anti-inflammatory activities. The following tables summarize the key quantitative findings from various studies to provide a comparative overview.

Table 1: Cytotoxic Activity of this compound Analogues against A549 Lung Carcinoma Cells
CompoundIC50 (µM)PublicationNotes
Epithis compound32.29 ± 4.83[1]Exhibited more effective cytotoxic activity than its analogues without a 2'-hydroxy group.[2]
Epiremisporine C43.82 ± 6.33[1]
Epiremisporine H31.43 ± 3.01[3]Showed more effective cytotoxic activity against A549 cells compared to Epiremisporines B-G.[3]
5-Fluorouracil (Positive Control)Not explicitly provided for direct comparison in all studies, but used as a standard.[3]A standard chemotherapy drug.
Table 2: Anti-inflammatory Activity of this compound Analogues
CompoundAssayIC50 (µM)Publication
Epithis compoundfMLP-induced superoxide anion generation in human neutrophils2.67 ± 0.10[1]
Epiremisporine CfMLP-induced superoxide anion generation in human neutrophils8.28 ± 0.29[1]
Epiremisporine DfMLP-induced superoxide anion generation in human neutrophils6.39 ± 0.40[1]
Penicitrinone AfMLP-induced superoxide anion generation in human neutrophils3.62 ± 0.61[1]
Epiremisporine GfMLP-induced superoxide anion generation in human neutrophils31.68 ± 2.53[3]
Epiremisporine HfMLP-induced superoxide anion generation in human neutrophils33.52 ± 0.42[3]

II. Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols as described in the cited literature.

A. Synthesis of this compound

This compound is reported to be a spontaneous Diels-Alder reaction product of Remisporine A.[4] A detailed, reproducible protocol for the synthesis of Remisporine A and its subsequent dimerization is not extensively available in single publications, as it is often isolated as a natural product. The formation is described as an autocatalytic dimerization under normal conditions.[4] The absolute configuration of this compound has been determined through comparison of experimental and calculated electronic circular dichroism (ECD) spectra.[5]

B. Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and its analogues are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated from dose-response curves.

C. Western Blot Analysis for Apoptosis Markers

To investigate the mechanism of cell death, Western blotting is used to detect key apoptosis-related proteins.

  • Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing protease inhibitors to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, pro-caspase-3, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative expression levels are quantified by densitometry.

D. Anti-inflammatory Assay (Superoxide Anion Generation)

The anti-inflammatory potential is assessed by measuring the inhibition of superoxide anion generation in fMLP (N-formyl-L-methionyl-L-leucyl-L-phenylalanine)-stimulated human neutrophils.

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors.

  • Incubation: The isolated neutrophils are incubated with the test compounds at various concentrations.

  • Stimulation: The cells are then stimulated with fMLP to induce superoxide anion generation.

  • Detection: The amount of superoxide anion produced is measured by the reduction of ferricytochrome c, which is monitored by the change in absorbance at 550 nm.

  • Data Analysis: The inhibitory effect of the compounds is calculated, and IC50 values are determined.

III. Signaling Pathways and Experimental Workflows

Visual representations of the biological processes and experimental procedures can aid in understanding the context of the research.

A. Apoptosis Signaling Pathway of Epithis compound in A549 Cells

The cytotoxic activity of Epithis compound in A549 lung cancer cells is mediated through the intrinsic apoptosis pathway. The compound alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-3 and subsequent cell death.[1]

apoptosis_pathway Epithis compound Epithis compound A549 Cell A549 Cell Epithis compound->A549 Cell Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) A549 Cell->Bcl-2 (Anti-apoptotic) decreases expression Bax (Pro-apoptotic) Bax (Pro-apoptotic) A549 Cell->Bax (Pro-apoptotic) increases expression Mitochondrion Mitochondrion Bcl-2 (Anti-apoptotic)->Mitochondrion Bax (Pro-apoptotic)->Mitochondrion promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-3 Activation Caspase-3 Activation Cytochrome c->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Epithis compound induces apoptosis in A549 cells.

B. General Workflow for Evaluating Cytotoxicity

The following diagram illustrates a typical workflow for assessing the cytotoxic properties of a compound like this compound.

cytotoxicity_workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Culture (e.g., A549) Treatment Treatment with This compound Analogue Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Western_Blot Western Blot for Apoptosis Markers (Bcl-2, Bax, Caspase-3) Treatment->Western_Blot IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis

Caption: Workflow for cytotoxicity and mechanistic analysis.

IV. Reproducibility and Future Directions

While the published data on this compound and its analogues are promising, the studies to date have been conducted by a limited number of research groups. Independent replication of the synthesis, isolation, and biological activities by other laboratories would be a critical step in validating these findings.

Future research should focus on:

  • Independent Replication: Confirmation of the reported IC50 values and apoptotic mechanisms by unaffiliated research groups.

  • Standardized Protocols: Development and dissemination of highly detailed and standardized protocols for the synthesis and biological assays to facilitate reproducibility.

  • Head-to-Head Comparisons: Direct comparative studies of this compound with other established cytotoxic agents or structurally related compounds to better define its therapeutic potential.

  • In Vivo Studies: Progression to in vivo animal models to assess the efficacy, pharmacokinetics, and safety of this compound and its most potent analogues.

By providing this comparative guide, we aim to equip researchers with the necessary information to critically evaluate the existing data on this compound and to design further experiments that will robustly test the reproducibility and therapeutic potential of this interesting natural product.

References

A Comparative Analysis of Remisporine B and Standard Chemotherapy Drugs in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel marine-derived compound, Remisporine B, against established standard-of-care chemotherapy agents. The following sections detail its cytotoxic effects, mechanism of action, and the experimental protocols used for its evaluation, offering a valuable resource for preclinical cancer research and drug discovery.

Comparative Cytotoxicity: this compound vs. Standard Chemotherapy

The in vitro cytotoxic activity of this compound was evaluated against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines. For a comprehensive comparison, the 50% inhibitory concentration (IC50) values of this compound are presented alongside those of widely used chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel.

CompoundCell LineIC50 (µM)
This compound HT-2921.17 ± 4.89
A54931.43 ± 3.01
Doxorubicin HT-298.6 - 10.8 (48h-24h)[1]
A549> 20 (24h)[2]
A5490.00864 (72h)[3]
Cisplatin HT-29~30-40 (48h)
A54916.48 (24h)[4]
A5494.97 (48h)[5]
Paclitaxel HT-29Not readily available
A5491.35 nM (48h)[6]
A5491.645 µg/mL (48h)[7]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay methodology. The data presented is compiled from multiple sources for comparative purposes.

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, a critical mechanism for programmed cell death. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

Bcl-2 Family and Caspase-3 Signaling Pathway

This compound treatment has been observed to modulate the expression of key proteins in the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial event that leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, an effector caspase, which executes the final stages of apoptosis by cleaving various cellular substrates.[8][9][10][11]

Bcl2_Pathway cluster_0 This compound cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade RemisporineB This compound Bcl2 Bcl-2 (Anti-apoptotic) RemisporineB->Bcl2 Bax Bax (Pro-apoptotic) RemisporineB->Bax Mito Mitochondrion Bcl2->Mito Inhibits release Bax->Mito Promotes release CytC Cytochrome c Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Bcl-2 family and caspase-3 signaling pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and standard chemotherapy drugs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or standard chemotherapy drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570nm) F->G H Calculate IC50 G->H

Experimental workflow for the MTT cell viability assay.
Apoptosis Analysis by Western Blot

Western blotting is a technique used to detect specific proteins in a sample.[15][16][17] In the context of apoptosis, it is used to measure the expression levels of key apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3.

Procedure:

  • Protein Extraction: Cells are treated with the test compound, and then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

WesternBlot_Workflow A Treat cells & Lyse B Quantify protein A->B C SDS-PAGE B->C D Transfer to membrane C->D E Block membrane D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H Detect signal G->H I Analyze protein expression H->I

Experimental workflow for Western blot analysis of apoptotic proteins.
Clonogenic Assay

The clonogenic assay is an in vitro cell survival assay that measures the ability of a single cell to proliferate and form a colony.[18][19][20][21][22] It is a sensitive assay to determine the long-term effects of cytotoxic agents.

Procedure:

  • Cell Seeding: A known number of single cells are seeded into a culture dish.

  • Compound Treatment: Cells are treated with the test compound for a specified duration.

  • Incubation: The cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

  • Fixation and Staining: The colonies are fixed (e.g., with methanol) and stained (e.g., with crystal violet) to make them visible.

  • Colony Counting: The number of colonies in each dish is counted.

  • Data Analysis: The surviving fraction is calculated by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of untreated control cells.

Clonogenic_Workflow A Seed single cells B Treat with compound A->B C Incubate (1-3 weeks) B->C D Fix and stain colonies C->D E Count colonies D->E F Calculate surviving fraction E->F

Experimental workflow for the clonogenic assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.